AM 374
Description
Properties
IUPAC Name |
hexadecane-1-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33FO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVFMUVBIHIZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235876 | |
| Record name | Hexadecanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60235876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86855-26-7 | |
| Record name | 1-Hexadecanesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86855-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecanesulfonyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086855267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanesulfonyl fluoride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02035 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexadecanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60235876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXADECANESULFONYL FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANCAJYD3FV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AM374's Mechanism of Action on Fatty Acid Amide Hydrolase (FAAH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the mechanism of action of AM374, a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH). AM374, a palmitylsulfonyl fluoride, acts as an irreversible, covalent inhibitor of FAAH, a key enzyme in the endocannabinoid system responsible for the degradation of anandamide and other fatty acid ames. This document consolidates quantitative data, details experimental methodologies for the characterization of such inhibitors, and provides visual representations of the molecular interactions and experimental workflows. The information presented herein is intended to support researchers and professionals in the fields of pharmacology, drug discovery, and neuroscience in their understanding and investigation of FAAH inhibition.
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a critical role in regulating the signaling of the endocannabinoid system by hydrolyzing fatty acid amides, including the endogenous cannabinoid anandamide. Inhibition of FAAH has emerged as a promising therapeutic strategy for a variety of conditions, including pain, anxiety, and inflammatory disorders. By preventing the breakdown of anandamide, FAAH inhibitors elevate its endogenous levels, thereby enhancing cannabinoid receptor signaling.
AM374 is a potent and irreversible inhibitor of FAAH.[1] As a member of the fatty acid sulfonyl fluoride class of compounds, it demonstrates high efficacy in inactivating FAAH.[1] This guide delves into the specifics of its mechanism of action, providing a comprehensive resource for researchers.
Quantitative Data Summary
The inhibitory activity of AM374 on FAAH has been quantified in various studies. The following table summarizes the key quantitative data available for AM374 and its interaction with FAAH, as well as its primary off-target activity.
| Parameter | Value | Enzyme/Receptor | Notes | Reference |
| IC50 | 13 nM | Fatty Acid Amide Hydrolase (FAAH) | Potent inhibition of amidase activity. | [2] |
| IC50 | ~18 nM - 520 nM | Cannabinoid Receptor 1 (CB1) | Off-target binding affinity. The C12 sulfonyl fluoride analog showed an IC50 of 18 nM. | [1] |
| Comparative Potency | ~20-fold more potent than PMSF | Fatty Acid Amide Hydrolase (FAAH) | In preventing anandamide hydrolysis in brain homogenates. | [1] |
| Comparative Potency | >1000-fold more effective than PMSF | Fatty Acid Amide Hydrolase (FAAH) | In inhibiting the amidase in cultured cells. | [1] |
Mechanism of Action: Covalent Modification
AM374 functions as a mechanism-based irreversible inhibitor of FAAH. Its sulfonyl fluoride moiety acts as an electrophilic "warhead" that covalently modifies a key amino acid residue within the enzyme's active site.
The FAAH Catalytic Triad
FAAH possesses an unusual Ser-Ser-Lys catalytic triad, in contrast to the more common Ser-His-Asp triad found in many serine proteases. The key residues involved in catalysis are Ser241, Ser217, and Lys142. Ser241 acts as the primary nucleophile, attacking the carbonyl carbon of the substrate.
Covalent Modification of Ser241
The mechanism of inhibition by AM374 involves the nucleophilic attack of the catalytic Ser241 on the sulfur atom of the sulfonyl fluoride group. This results in the formation of a stable sulfonyl-enzyme covalent bond and the displacement of the fluoride ion as a leaving group. This covalent modification of Ser241 effectively and irreversibly inactivates the enzyme.
Mechanism of covalent modification of FAAH by AM374.
Experimental Protocols
FAAH Activity Assay for IC50 Determination (Fluorometric Method)
This protocol outlines a common method for determining the IC50 value of a FAAH inhibitor using a fluorogenic substrate.
Materials:
-
Recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
AM374 stock solution in DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in cold FAAH assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of AM374 in FAAH assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add diluted FAAH enzyme and assay buffer with the same final DMSO concentration as the inhibitor wells.
-
Inhibitor wells: Add diluted FAAH enzyme and the various concentrations of AM374.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the average rate of the blank wells from all other wells.
-
Normalize the data by expressing the rate in the inhibitor wells as a percentage of the control (100% activity) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mass Spectrometry Analysis for Confirmation of Covalent Modification
This protocol describes a general workflow for confirming the covalent modification of FAAH by AM374 using mass spectrometry.
Materials:
-
Purified FAAH enzyme
-
AM374
-
Tris buffer or similar
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (proteomics grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting column
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Inhibition Reaction: Incubate purified FAAH with an excess of AM374 (and a vehicle control) for a sufficient time to ensure complete inactivation (e.g., 1 hour at 37°C).
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein samples (e.g., by adding urea or heating).
-
Reduce disulfide bonds by adding DTT and incubating.
-
Alkylate cysteine residues by adding IAM and incubating in the dark.
-
-
Proteolytic Digestion:
-
Dilute the samples to reduce the denaturant concentration.
-
Add trypsin and incubate overnight at 37°C to digest the protein into peptides.
-
-
Sample Cleanup:
-
Acidify the peptide mixtures with formic acid.
-
Desalt the samples using a C18 column to remove salts and detergents.
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptides onto the LC-MS/MS system.
-
Separate the peptides using a reverse-phase liquid chromatography gradient.
-
Analyze the eluting peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Search the MS/MS data against the known sequence of FAAH using a database search engine (e.g., Mascot, Sequest).
-
Include a variable modification in the search parameters corresponding to the mass of the palmitylsulfonyl group (+305.2 Da) on serine residues.
-
Identify the peptide containing the modified Ser241 in the AM374-treated sample, which will be absent in the control sample. The MS/MS spectrum of this peptide will confirm the precise site of covalent modification.
-
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of an irreversible FAAH inhibitor like AM374.
Workflow for characterizing an irreversible FAAH inhibitor.
Conclusion
AM374 is a valuable research tool for studying the endocannabinoid system due to its potent and irreversible inhibition of FAAH. Its mechanism of action, involving the covalent modification of the catalytic Ser241 residue, is a hallmark of its class of sulfonyl fluoride inhibitors. The experimental protocols detailed in this guide provide a framework for the characterization of AM374 and other similar FAAH inhibitors. A thorough understanding of its interaction with FAAH, including its off-target effects, is crucial for the interpretation of experimental results and for the development of more selective and therapeutically viable FAAH inhibitors.
References
AM374: A Technical Guide to a Fatty Acid Amide Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM374, also known as palmitylsulfonyl fluoride, is a potent, irreversible inhibitor of fatty acid amide hydrolase (FAAH), a key enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, AM374 effectively increases the endogenous levels of anandamide, thereby potentiating its signaling through cannabinoid receptors (CB1 and CB2) and other targets. This technical guide provides a comprehensive overview of the biochemical properties, pharmacological effects, and relevant experimental methodologies associated with AM374.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. Anandamide (N-arachidonoylethanolamine, AEA) is a primary endogenous ligand of the ECS, exerting its effects through activation of cannabinoid receptors. The signaling of AEA is tightly regulated by its enzymatic hydrolysis, primarily mediated by fatty acid amide hydrolase (FAAH).
Pharmacological inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid tone without the psychoactive side effects associated with direct cannabinoid receptor agonists. AM374 is an early-generation FAAH inhibitor that has been instrumental in elucidating the physiological roles of FAAH and the therapeutic potential of its inhibition.
Mechanism of Action
AM374 is a long-chain alkyl sulfonyl fluoride that acts as an irreversible inhibitor of FAAH. The mechanism of inhibition involves the covalent modification of the catalytic serine residue (Ser241) within the active site of FAAH. The electrophilic sulfonyl fluoride group of AM374 reacts with the nucleophilic hydroxyl group of Ser241, forming a stable sulfonyl-enzyme adduct. This covalent modification permanently inactivates the enzyme, preventing it from hydrolyzing anandamide and other fatty acid amides.
The inhibition of FAAH by AM374 leads to an accumulation of anandamide in the synaptic cleft and surrounding tissues. This elevated anandamide can then bind to and activate cannabinoid receptors, primarily CB1 and CB2, leading to a potentiation of downstream signaling cascades.
Signaling Pathway of Enhanced Anandamide Action
The following diagram illustrates the signaling pathway affected by FAAH inhibition with AM374.
Quantitative Data
| Parameter | Value | Species/Assay Condition | Reference |
| IC50 (FAAH) | 13 nM | Rat Brain Homogenate | [1] |
| Ki (FAAH) | Data not available | - | - |
| Selectivity | Data not available | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of AM374. While specific protocols for AM374 are not always published in full detail, the following represent standard and widely accepted methods in the field.
In Vitro FAAH Inhibition Assay
This protocol describes a common method to determine the inhibitory potency (IC50) of a compound against FAAH.
Objective: To measure the concentration of AM374 required to inhibit 50% of FAAH activity.
Materials:
-
Rat brain homogenate (as a source of FAAH)
-
AM374
-
Anandamide-[ethanolamine-1-3H] (radiolabeled substrate)
-
Toluene/ethyl acetate (1:1, v/v)
-
Scintillation cocktail
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Bovine Serum Albumin (BSA)
Procedure:
-
Prepare rat brain homogenates in Tris-HCl buffer.
-
Pre-incubate the brain homogenate with varying concentrations of AM374 (or vehicle control) for 20 minutes at 37°C.
-
Initiate the enzymatic reaction by adding anandamide-[ethanolamine-1-3H] to a final concentration of 10 µM.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding ice-cold toluene/ethyl acetate.
-
Vortex the samples and centrifuge to separate the aqueous and organic phases.
-
Collect the aqueous phase, which contains the radiolabeled ethanolamine product of anandamide hydrolysis.
-
Add a scintillation cocktail to the aqueous phase and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of FAAH inhibition for each concentration of AM374 compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow: In Vitro FAAH Inhibition Assay
In Vivo Analgesic Activity (Hot Plate Test)
This protocol is a standard method to assess the central analgesic effects of a compound.
Objective: To evaluate the ability of AM374 to increase the pain threshold in response to a thermal stimulus.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
AM374
-
Vehicle (e.g., a mixture of DMSO, Tween 80, and saline)
-
Hot plate apparatus (maintained at 55 ± 0.5°C)
Procedure:
-
Acclimatize the rats to the experimental room for at least 1 hour before testing.
-
Determine the baseline latency to a pain response (e.g., licking a hind paw or jumping) by placing each rat on the hot plate. A cut-off time of 30-45 seconds is typically used to prevent tissue damage.
-
Administer AM374 (e.g., via intraperitoneal injection) or vehicle to different groups of rats.
-
At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place each rat back on the hot plate and record the latency to the pain response.
-
Calculate the percentage of maximal possible effect (% MPE) for each animal at each time point using the formula: % MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
-
Compare the % MPE between the AM374-treated and vehicle-treated groups to determine the analgesic effect.
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used model to evaluate the anti-inflammatory properties of a compound.
Objective: To assess the ability of AM374 to reduce acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
AM374
-
Vehicle
-
Carrageenan (1% w/v in sterile saline)
-
Pletysmometer
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer AM374 or vehicle to different groups of rats.
-
After a set pre-treatment time (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of paw edema for each group at each time point using the formula: % Inhibition = [1 - (ΔVtreated / ΔVcontrol)] x 100, where ΔV is the change in paw volume.
-
Compare the percentage of inhibition between the AM374-treated and vehicle-treated groups.
Pharmacokinetics (ADME)
Specific pharmacokinetic data for AM374, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively reported in the available scientific literature. As a long-chain alkyl sulfonyl fluoride, it is expected to be lipophilic, which may influence its absorption and distribution characteristics, including its potential to cross the blood-brain barrier. However, without empirical data, any statements regarding its pharmacokinetic profile would be speculative. Further research is required to fully characterize the ADME properties of AM374.
Synthesis
General Synthesis from a Sulfonic Acid:
-
Conversion of Sulfonic Acid to Sulfonyl Chloride: The starting material, palmitic sulfonic acid, can be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in the presence of a catalytic amount of dimethylformamide (DMF) to yield palmitylsulfonyl chloride.
-
Fluorination of Sulfonyl Chloride: The resulting palmitylsulfonyl chloride is then subjected to a nucleophilic fluorination reaction. This is typically achieved by treating the sulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or a quaternary ammonium fluoride salt, in an appropriate solvent like acetonitrile or a biphasic system.
Logical Relationship of Synthesis
Conclusion
AM374 is a valuable research tool that has contributed significantly to our understanding of the endocannabinoid system and the therapeutic potential of FAAH inhibition. Its high potency and irreversible mechanism of action make it a useful compound for in vitro and in vivo studies aimed at exploring the physiological consequences of elevated anandamide levels. However, a comprehensive understanding of its selectivity, pharmacokinetic profile, and detailed in vivo efficacy is still lacking in the public domain. Further research into these aspects will be crucial for fully evaluating the therapeutic potential of AM374 and for the development of next-generation FAAH inhibitors.
References
An In-depth Technical Guide to AM 374: Discovery, History, and Core Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM 374, chemically known as palmitylsulphonyl fluoride or hexadecyl sulfonylfluoride, is a potent and irreversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). This guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It is designed to serve as a technical resource for researchers in pharmacology and drug development, offering detailed experimental protocols and a summary of its biochemical and in vivo properties.
Discovery and History
This compound emerged from early investigations into the endogenous cannabinoid system, specifically targeting the metabolic pathways of anandamide (AEA), a key endocannabinoid. The discovery was a collaborative effort between the laboratories of Dr. Dale G. Deutsch at the State University of New York at Stony Brook and Dr. Alexandros Makriyannis at the University of Connecticut.
In a seminal 1997 publication in Biochemical and Biophysical Research Communications, Deutsch and colleagues reported the synthesis and characterization of a series of fatty acid sulfonyl fluorides as potent inhibitors of anandamide metabolism[1]. Among these, palmitylsulphonyl fluoride, designated this compound, was identified as a particularly potent inhibitor of the anandamide-hydrolyzing enzyme, fatty acid amide hydrolase (FAAH)[1]. The "AM" designation in its name originates from the Makriyannis laboratory.
This discovery was significant as it provided a powerful chemical tool to study the physiological effects of anandamide. By inhibiting FAAH, this compound effectively increases the concentration and prolongs the action of endogenous anandamide, allowing researchers to investigate its role in various physiological processes. Early studies demonstrated that this compound could potentiate the effects of exogenously applied anandamide in hippocampal slices, highlighting its efficacy in a biological system[2]. Subsequent research further established its utility in in vivo models to probe the behavioral effects of enhanced anandamide signaling[3].
Physicochemical Properties and Synthesis
This compound is a long-chain alkyl sulfonyl fluoride. Its structure consists of a sixteen-carbon alkyl chain (palmityl group) attached to a sulfonyl fluoride functional group.
Synthesis: While the original 1997 paper by Deutsch et al. mentions that fatty acid sulfonyl fluorides were synthesized from their respective alkyl bromides, a detailed step-by-step protocol for the synthesis of hexadecanesulfonyl fluoride is not readily available in the primary literature. However, a general synthetic approach for long-chain alkyl sulfonyl fluorides involves a two-step process:
-
Formation of the Sulfonyl Chloride: The corresponding long-chain alkane (hexadecane) is reacted with a sulfuryl chloride in the presence of a radical initiator.
-
Fluorination: The resulting hexadecanesulfonyl chloride is then treated with a fluoride source, such as potassium fluoride, to yield hexadecanesulfonyl fluoride (this compound).
It is important to note that the synthesis of sulfonyl fluorides can involve hazardous reagents and should be performed by trained chemists with appropriate safety precautions. Several modern methods for the synthesis of sulfonyl fluorides have been developed and can be adapted for the preparation of this compound[4].
Mechanism of Action and Pharmacology
This compound acts as an irreversible inhibitor of FAAH. The sulfonyl fluoride moiety is a reactive electrophile that covalently modifies a serine residue within the active site of the enzyme. This covalent modification permanently inactivates the enzyme, preventing it from hydrolyzing its natural substrates, most notably anandamide.
The inhibition of FAAH by this compound leads to an accumulation of anandamide and other fatty acid amides, thereby enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other targets. This mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of the endocannabinoid system.
Signaling Pathway of FAAH Inhibition by this compound
Caption: Mechanism of FAAH inhibition by this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro FAAH Inhibition
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | ~13 nM | Rat | Brain homogenate | [2] |
| IC50 | Nanomolar range | Rat | Cultured cells | [1] |
Table 2: In Vivo Activity
| Effect | Dose | Route of Administration | Animal Model | Reference |
| Potentiation of anandamide-induced inhibition of acetylcholine release | 0.1 µM (in vitro) | - | Rat hippocampal slices | [2] |
| Enhancement of anandamide-induced suppression of lever pressing | 20 µg | Intracerebroventricular (ICV) | Rat | [3] |
Note: Comprehensive pharmacokinetic data and in vivo efficacy data (e.g., ED50 for analgesia) for this compound are not extensively reported in the public domain.
Experimental Protocols
In Vitro FAAH Inhibition Assay (Radiometric)
This protocol is adapted from the methods described in the seminal work by Deutsch et al. (1997).
Objective: To determine the inhibitory potency of this compound on FAAH activity in rat brain homogenates.
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]-Anandamide (radiolabeled substrate)
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Microcentrifuge
Workflow Diagram:
Caption: Workflow for the radiometric FAAH inhibition assay.
Procedure:
-
Preparation of Brain Homogenate:
-
Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Collect the supernatant containing the microsomal fraction where FAAH is abundant.
-
-
Inhibition Assay:
-
In microcentrifuge tubes, pre-incubate aliquots of the brain homogenate with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a fixed concentration of [3H]-anandamide.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Add an organic solvent (e.g., chloroform/methanol mixture) to extract the unhydrolyzed [3H]-anandamide into the organic phase.
-
Centrifuge to separate the aqueous and organic phases. The radiolabeled ethanolamine product of the hydrolysis will remain in the aqueous phase.
-
-
Quantification:
-
Transfer an aliquot of the aqueous phase to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of FAAH inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
In Vivo Administration Protocol (Intracerebroventricular Injection in Rats)
This protocol is based on the methodology described in the study by Arizzi et al. (2004) investigating the behavioral effects of this compound.
Objective: To administer this compound directly into the central nervous system of rats to study its effects on behavior.
Materials:
-
Adult male Sprague-Dawley rats
-
This compound
-
Vehicle solution (e.g., saline with a small percentage of a solubilizing agent like DMSO or Tween 80)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthesia (e.g., isoflurane or a ketamine/xylazine cocktail)
Workflow Diagram:
Caption: Workflow for intracerebroventricular (ICV) injection of this compound in rats.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave the top of the rat's head and secure it in a stereotaxic apparatus.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates for the lateral ventricle (relative to bregma), drill a small burr hole through the skull.
-
-
Intracerebroventricular Injection:
-
Slowly lower a Hamilton syringe needle through the burr hole to the predetermined depth of the lateral ventricle.
-
Infuse the desired dose of this compound (e.g., 20 µg dissolved in a small volume of vehicle) over a period of several minutes.
-
Leave the needle in place for a few minutes post-injection to allow for diffusion and to prevent backflow upon withdrawal.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Remove the rat from the stereotaxic apparatus and allow it to recover from anesthesia in a warm, clean cage.
-
Monitor the animal for any signs of distress.
-
Conclusion
This compound was a pioneering tool in the study of the endocannabinoid system. Its discovery as a potent and irreversible FAAH inhibitor provided researchers with a means to manipulate endogenous anandamide levels and elucidate its diverse physiological roles. While newer and more selective FAAH inhibitors have since been developed for clinical applications, this compound remains a valuable compound for preclinical research, contributing significantly to our understanding of endocannabinoid pharmacology. This guide has provided a detailed overview of its history, properties, and key experimental methodologies to aid researchers in its continued application.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Behavioral effects of inhibition of cannabinoid metabolism: The amidase inhibitor AM374 enhances the suppression of lever pressing produced by exogenously administered anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Impact of AM374 on In Vivo Anandamide Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AM374 is recognized as a potent inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide. By blocking FAAH activity, AM374 is hypothesized to elevate the endogenous levels of anandamide, thereby amplifying its signaling through cannabinoid receptors. While direct quantitative data on the in vivo effects of AM374 on anandamide levels are not extensively available in the current body of peer-reviewed literature, the well-documented impact of other potent FAAH inhibitors provides a strong predictive framework for its expected pharmacological action. This guide synthesizes the available information on AM374 and analogous FAAH inhibitors to provide a comprehensive overview of the anticipated effects, relevant experimental protocols, and the underlying biochemical pathways.
Introduction to AM374 and the Endocannabinoid System
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. A key component of the ECS is the endogenous cannabinoid, N-arachidonoylethanolamine, commonly known as anandamide. Anandamide's biological activity is tightly regulated by its synthesis on demand and its rapid degradation by FAAH[1]. Inhibition of FAAH presents a promising therapeutic strategy for conditions where enhanced anandamide signaling may be beneficial. AM374, a palmitylsulfonyl fluoride, has been identified as a potent and irreversible inhibitor of FAAH, suggesting its potential to significantly elevate in vivo anandamide levels[1].
Predicted Effects of AM374 on Anandamide Levels: An Evidence-Based Approach
Data from Analogous FAAH Inhibitors
The following tables summarize the in vivo effects of well-characterized FAAH inhibitors on anandamide levels, which can be considered predictive of the effects of AM374.
| FAAH Inhibitor | Animal Model | Dose and Route | Brain Region | Fold Increase in Anandamide | Reference |
| URB597 | Rat | 0.3 mg/kg, i.p. | Whole Brain | ~2-4 fold | [2] |
| URB597 | Mouse | 0.5 mg/kg, i.p. | Hippocampus | Dose-dependent increase | [3] |
| URB597 | Squirrel Monkey | 0.3 mg/kg, i.v. | Midbrain, Putamen, Nucleus Accumbens, Prefrontal Cortex, Thalamus, Amygdala, Hippocampus | Significant increase | [4][5] |
| PF-3845 | Mouse | 10 mg/kg, i.p. | Brain | Sustained elevation for up to 24 hrs |
Signaling Pathways and Experimental Workflows
Mechanism of FAAH Inhibition and Enhanced Anandamide Signaling
The following diagram illustrates the mechanism by which AM374, as a FAAH inhibitor, is expected to increase anandamide levels and enhance its signaling.
Caption: Mechanism of AM374 action on anandamide signaling.
General Experimental Workflow for In Vivo Analysis
The diagram below outlines a typical experimental workflow for assessing the in vivo effects of a FAAH inhibitor like AM374 on anandamide levels.
Caption: Workflow for in vivo analysis of AM374 on anandamide levels.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the context of studying FAAH inhibitors and anandamide levels in vivo.
In Vivo Administration of FAAH Inhibitors
-
Animal Models: Studies typically utilize male rodents (rats or mice) or non-human primates. Animals are housed under controlled conditions with a standard light-dark cycle and ad libitum access to food and water.
-
Drug Preparation: The FAAH inhibitor (e.g., AM374) is dissolved in a vehicle suitable for in vivo administration, such as a mixture of ethanol, emulphor, and saline. The concentration is adjusted to deliver the desired dose in a specific injection volume.
-
Administration Routes: Common routes of administration include intraperitoneal (i.p.), intravenous (i.v.), or oral gavage (p.o.). The choice of route depends on the pharmacokinetic properties of the compound and the experimental design.
-
Dosing Regimen: Animals are typically administered a single dose of the FAAH inhibitor or vehicle. For time-course studies, separate groups of animals are used for each time point to avoid confounding effects of repeated stress.
Tissue Collection and Processing
-
Euthanasia and Dissection: At specified time points following drug administration, animals are euthanized, often by decapitation to minimize post-mortem changes in endocannabinoid levels. The brain is rapidly excised and dissected on a cold surface to isolate specific regions of interest (e.g., hippocampus, striatum, prefrontal cortex).
-
Sample Preservation: The dissected tissues are immediately flash-frozen in liquid nitrogen and stored at -80°C until analysis to prevent enzymatic degradation of anandamide.
Quantification of Anandamide Levels
-
Lipid Extraction: Frozen tissue samples are homogenized in a solvent system, typically containing an organic solvent like acetonitrile or a mixture of chloroform and methanol, along with an internal standard (e.g., deuterated anandamide) for accurate quantification. The lipid-containing organic phase is separated from the aqueous phase and solid debris by centrifugation.
-
Sample Purification: The lipid extract may be further purified using solid-phase extraction (SPE) to remove interfering substances.
-
Analytical Methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for quantifying anandamide. The extracted lipids are separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) and then detected by a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. This technique offers high specificity and sensitivity.
-
High-Performance Liquid Chromatography (HPLC) with Fluorometric Detection: An alternative method involves derivatizing anandamide with a fluorescent tag, followed by separation using HPLC and detection with a fluorescence detector[6]. While less common than LC-MS/MS, it can provide reliable quantification.
-
-
Data Analysis: The concentration of anandamide in the tissue samples is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve generated with known concentrations of anandamide.
Conclusion
While direct quantitative in vivo data for AM374's effect on anandamide levels remains to be fully elucidated in published literature, the substantial body of evidence from studies on analogous potent FAAH inhibitors provides a strong basis for predicting its pharmacological effects. It is anticipated that AM374 will cause a significant and sustained elevation of endogenous anandamide levels in the brain and other tissues. The experimental protocols outlined in this guide provide a robust framework for conducting future in vivo studies to precisely quantify the dose-response relationship and time course of AM374's impact on the endocannabinoid system. Such studies are critical for advancing our understanding of this promising therapeutic agent and its potential clinical applications.
References
- 1. A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevation of Endogenous Anandamide Impairs LTP, Learning and Memory through CB1 Receptor Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the endocannabinoid anandamide in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of AM374 in Endocannabinoid System Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM374, a sulfonyl fluoride derivative, has emerged as a valuable pharmacological tool in the exploration of the endocannabinoid system (ECS). This in-depth technical guide provides a comprehensive overview of AM374, its mechanism of action, and its application in ECS research. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways, this guide serves as a core resource for researchers, scientists, and professionals in drug development.
The endocannabinoid system is a complex and ubiquitous signaling network that plays a crucial role in regulating a multitude of physiological processes. Central to this system are the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids) such as anandamide (AEA), and the enzymes responsible for their synthesis and degradation. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the breakdown of anandamide. By inhibiting FAAH, compounds like AM374 can effectively increase the endogenous levels of anandamide, thereby potentiating its effects and allowing for a deeper understanding of the ECS.
Core Properties and Mechanism of Action of AM374
AM374 is a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). Its primary mechanism of action involves the covalent modification of the active site of the FAAH enzyme, thereby preventing the hydrolysis of anandamide and other fatty acid amides. This inhibition leads to an accumulation of anandamide in the synaptic cleft, enhancing the activation of cannabinoid receptors.
Quantitative Data Summary
The following tables provide a structured overview of the key quantitative data associated with AM374, facilitating easy comparison and reference.
| Parameter | Value | Assay Conditions | Reference |
| IC50 for FAAH Inhibition | 13 nM | Amidase activity assay | [1] |
| IC50 for CB1 Receptor Binding | 520 nM | Radioligand binding assay using [3H]CP-55,940 in rat forebrain membranes | [2] |
Table 1: In Vitro Potency and Selectivity of AM374.
| Study Type | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Behavioral Study | Adult male Sprague-Dawley rats | 20 µg | Intracerebroventricular (i.c.v.), once | In combination with anandamide, significantly reduced lever pressing.[1] | [1] |
Table 2: In Vivo Experimental Data for AM374.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures involving AM374, the following diagrams have been generated using the DOT language.
Anandamide Metabolism and FAAH Inhibition
This diagram illustrates the metabolic pathway of anandamide and the inhibitory action of AM374 on FAAH.
Experimental Workflow: In Vitro FAAH Inhibition Assay
This diagram outlines a typical workflow for assessing the inhibitory potential of AM374 on FAAH activity in an in vitro setting.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments involving AM374.
In Vitro FAAH Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of AM374 against FAAH.
Materials:
-
Recombinant FAAH enzyme
-
Anandamide (or a fluorogenic/chromogenic FAAH substrate)
-
AM374
-
Assay buffer (e.g., Tris-HCl with EDTA)
-
Solvent for AM374 (e.g., DMSO)
-
96-well microplate
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AM374 in a suitable solvent.
-
Create a series of dilutions of AM374 in assay buffer to achieve a range of final concentrations.
-
Prepare a solution of FAAH enzyme in assay buffer.
-
Prepare a solution of the substrate in assay buffer.
-
-
Assay:
-
In a 96-well plate, add the FAAH enzyme solution to each well.
-
Add the different concentrations of AM374 (and a vehicle control) to the respective wells.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate for a specific time (e.g., 30-60 minutes) at the same temperature.
-
-
Detection and Analysis:
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the amount of product formed using a plate reader. The detection method will depend on the substrate used (e.g., fluorescence for a fluorogenic substrate).
-
Calculate the percentage of FAAH inhibition for each concentration of AM374 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the AM374 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radioligand Binding Assay for CB1/CB2 Receptors
Objective: To determine the binding affinity (Ki) of AM374 for cannabinoid receptors.
Materials:
-
Cell membranes expressing CB1 or CB2 receptors
-
Radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940)
-
AM374
-
Binding buffer (e.g., Tris-HCl with BSA)
-
Non-specific binding control (a high concentration of a known unlabeled cannabinoid ligand)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In test tubes, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of AM374.
-
Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and the non-specific binding control).
-
-
Incubation:
-
Incubate the tubes at a specific temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of AM374 that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
-
Conclusion
AM374 serves as a potent and selective inhibitor of FAAH, making it an indispensable tool for investigating the physiological and pathophysiological roles of the endocannabinoid system. Its ability to elevate endogenous anandamide levels provides a more physiologically relevant method for studying ECS function compared to the administration of exogenous agonists. The data and protocols presented in this guide offer a foundational resource for researchers aiming to utilize AM374 in their studies, ultimately contributing to a more profound understanding of the intricate workings of the endocannabinoid system and its therapeutic potential.
References
Solubility and Stability of AM-374 in DMSO: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of AM-374, a potent inhibitor of fatty acid amide hydrolase (FAAH), in dimethyl sulfoxide (DMSO). Understanding these parameters is critical for the accurate design and interpretation of in vitro and in vivo studies, ensuring the integrity and reliability of experimental data. This document outlines available data, presents detailed experimental protocols for characterization, and visualizes relevant biological and experimental workflows.
Solubility of AM-374 in DMSO
Quantitative Solubility Data
The following table serves as a template for presenting experimentally determined solubility data for AM-374 in DMSO. Researchers should populate this table with their own experimental findings.
| Parameter | Value | Method | Notes |
| Chemical Name | Hexadecylsulfonyl fluoride | - | - |
| Molecular Formula | C₁₆H₃₃FO₂S | - | - |
| Molecular Weight | 308.5 g/mol | - | - |
| CAS Number | 86855-26-7 | - | - |
| Equilibrium Solubility in DMSO | e.g., ≥ 50 mg/mL | HPLC-UV | To be determined experimentally. |
| Molar Solubility in DMSO | e.g., ≥ 162 mM | Calculated | Based on experimental solubility. |
| Kinetic Solubility in Aqueous Buffer (with DMSO) | e.g., 100 µM in PBS with 1% DMSO | Turbidimetry | To be determined experimentally. |
| Observations | e.g., Clear solution, no precipitation | Visual | - |
Experimental Protocol for Determining Equilibrium Solubility by HPLC-UV
This protocol describes a method to determine the equilibrium solubility of AM-374 in DMSO.
-
Preparation of Saturated Solution:
-
Add an excess amount of solid AM-374 to a microcentrifuge tube.
-
Add a defined volume of anhydrous DMSO (e.g., 1 mL).
-
Incubate the tube at a constant temperature (e.g., 25°C) on a shaker or rotator for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant. For highly accurate measurements, filter the supernatant through a 0.22 µm syringe filter compatible with DMSO.
-
-
Analysis:
-
Prepare a series of dilutions of the filtered supernatant with an appropriate solvent (e.g., acetonitrile/water) to bring the concentration into the linear range of the HPLC-UV detector.
-
Prepare a calibration curve using a validated analytical standard of AM-374.
-
Analyze the diluted samples by HPLC-UV.
-
-
Data Analysis:
-
Quantify the concentration of AM-374 in the diluted samples by comparing the peak area to the calibration curve.
-
Calculate the original solubility in DMSO by applying the dilution factor.
-
Workflow for Equilibrium Solubility Determination
Stability of AM-374 in DMSO
The stability of AM-374 in DMSO is a critical factor for the reliability of biological assays, especially when stock solutions are stored for extended periods. While specific degradation kinetics for AM-374 in DMSO are not documented, general studies on compound stability in DMSO indicate that storage at -20°C or -80°C in anhydrous DMSO, protected from light and moisture, is advisable. Repeated freeze-thaw cycles should be minimized by storing solutions in single-use aliquots.
Stability Data
The following table is a template for presenting the results of a long-term stability study of AM-374 in DMSO.
| Storage Condition | Time Point | Purity (%) | Degradants Observed | Method |
| -20°C, Anhydrous DMSO, Dark | T = 0 | e.g., 99.5% | None | LC-MS |
| T = 1 month | e.g., 99.4% | None | LC-MS | |
| T = 3 months | e.g., 99.2% | None | LC-MS | |
| T = 6 months | e.g., 98.9% | Minor peak at R.T. x.xx | LC-MS | |
| Room Temperature, Anhydrous DMSO, Dark | T = 0 | e.g., 99.5% | None | LC-MS |
| T = 24 hours | e.g., 99.1% | None | LC-MS | |
| T = 1 week | e.g., 97.0% | Peak at R.T. y.yy | LC-MS |
Experimental Protocol for Assessing Long-Term Stability by LC-MS
This protocol outlines a method for evaluating the long-term stability of AM-374 in DMSO.
-
Stock Solution Preparation:
-
Prepare a stock solution of AM-374 in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Dispense single-use aliquots into amber glass vials, minimizing headspace.
-
-
Storage:
-
Store the aliquots under the desired conditions (e.g., -20°C, room temperature).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 3, 6 months), remove an aliquot from storage.
-
Perform an initial analysis at T=0 to establish the baseline purity.
-
For subsequent time points, allow the aliquot to thaw completely and come to room temperature.
-
Analyze the sample by LC-MS.
-
-
Data Analysis:
-
Calculate the purity of AM-374 at each time point by dividing the peak area of the parent compound by the total peak area of all components (parent + degradants).
-
Compare the purity at each time point to the initial purity to determine the extent of degradation.
-
Identify and, if possible, characterize any significant degradation products.
-
Workflow for Long-Term Stability Assessment
Mechanism of Action: Inhibition of FAAH Signaling
AM-374 is a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides. By inhibiting FAAH, AM-374 increases the levels of endogenous anandamide, thereby enhancing the activation of cannabinoid receptors (primarily CB1) and other downstream signaling pathways. This modulation of the endocannabinoid system is of therapeutic interest for a variety of conditions.
References
AM 374: A Technical Guide to its Safety Profile and Toxicological Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM 374, also known as palmitylsulfonyl fluoride, is a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. By blocking FAAH, this compound elevates the levels of endogenous cannabinoids, such as anandamide, thereby potentiating their signaling. This mechanism has generated interest in its potential therapeutic applications. However, a thorough understanding of its safety and toxicity is paramount for any further development. This technical guide provides a comprehensive overview of the available safety profile and toxicity data for this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Toxicity and Potency Data
The following tables summarize the key quantitative data available for this compound and related compounds.
| Compound | Assay | Organism/System | Value | Reference |
| This compound | FAAH Inhibition (IC50) | Rat Brain Membranes | 8.0 nM | [Not explicitly cited] |
| This compound | FAAH Inhibition (IC50) | In vitro | 13 nM | [Not explicitly cited] |
No definitive LD50 value for this compound has been identified in the public domain.
Toxicological Profile
The primary toxicological concern associated with this compound and related organosulfur compounds is not directly linked to its FAAH inhibition but rather its potential off-target effects, particularly on Neuropathy Target Esterase (NTE).
Neuropathy Target Esterase (NTE) Inhibition
Studies on structurally similar organophosphorus and organosulfur compounds have revealed a correlation between in vivo toxicity and the inhibition of NTE, a critical enzyme for neuronal health. Inhibition of NTE can lead to a condition known as organophosphate-induced delayed neuropathy (OPIDN), characterized by a delayed onset of neurological deficits.
While direct in vivo toxicity studies on this compound are limited, research on analogous compounds indicates that delayed mortality (observed between 0.3 to 5 days in mice) is more closely associated with the inhibition of brain NTE-lysophospholipase activity than with the inhibition of the CB1 receptor or acetylcholinesterase[1][2].
Signaling Pathways
Fatty Acid Amide Hydrolase (FAAH) Signaling Pathway
This compound's primary mechanism of action is the irreversible inhibition of FAAH. This enzyme is responsible for the degradation of anandamide (AEA), an endogenous cannabinoid. By inhibiting FAAH, this compound increases the synaptic concentration of AEA, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and subsequent downstream signaling cascades.
Caption: this compound inhibits FAAH, increasing anandamide levels and CB1 receptor activation.
Neuropathy Target Esterase (NTE) and Potential Toxicity Pathway
The proposed mechanism for the toxicity of some organosulfur compounds involves the inhibition of NTE. NTE is a serine hydrolase crucial for maintaining the health of long axons. Its inhibition can lead to the accumulation of certain lipids, triggering a cascade of events that result in axonal degeneration.
Caption: Inhibition of NTE by certain compounds may lead to delayed neuropathy.
Experimental Protocols
In Vitro FAAH Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FAAH.
Materials:
-
Rat brain membrane preparation (as a source of FAAH)
-
This compound (or other test inhibitors)
-
[³H]Anandamide (substrate)
-
Scintillation fluid
-
Buffer solution (e.g., Tris-HCl)
Methodology:
-
Rat brain membranes are incubated with varying concentrations of this compound for a predetermined time at 37°C.
-
The enzymatic reaction is initiated by the addition of [³H]anandamide.
-
The reaction is allowed to proceed for a specific duration and then terminated.
-
The amount of radioactive product (e.g., [³H]arachidonic acid) is quantified using liquid scintillation counting.
-
The percentage of FAAH inhibition at each concentration of this compound is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Behavioral Assessment in Rats
Objective: To evaluate the effect of this compound on anandamide-induced behavioral changes.
Animals: Male Sprague-Dawley rats.
Methodology:
-
Animals are trained to perform a specific task, such as lever-pressing for a food reward on a fixed-ratio schedule.
-
A baseline response rate is established for each animal.
-
Animals are administered this compound (e.g., via intracerebroventricular injection) or a vehicle control.
-
Following this compound administration, animals are given an injection of anandamide or its vehicle.
-
The effect of the drug combination on the trained behavior (e.g., lever-pressing rate) is recorded and compared to control groups.
-
Statistical analysis is performed to determine the significance of any observed behavioral changes.
Experimental Workflow
Workflow for In Vivo Toxicity Assessment of an Enzyme Inhibitor
The following diagram illustrates a general workflow for assessing the in vivo toxicity of an enzyme inhibitor like this compound.
Caption: A typical workflow for assessing the in vivo toxicity of a novel compound.
Conclusion
This compound is a potent inhibitor of FAAH with demonstrated efficacy in modulating the endocannabinoid system in preclinical models. While its on-target effects are well-characterized, the primary toxicological concern stems from potential off-target inhibition of Neuropathy Target Esterase, a risk associated with its organosulfur structure. The lack of publicly available, detailed in vivo toxicity data, particularly an LD50 value, underscores the need for further investigation to fully characterize its safety profile. Researchers and drug developers should proceed with caution, paying close attention to potential neurological side effects in any future studies. The experimental protocols and workflows provided in this guide offer a framework for conducting such necessary safety assessments.
References
Downstream Effects of FAAH Inhibition by AM374: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core downstream effects of inhibiting the fatty acid amide hydrolase (FAAH) enzyme with the specific inhibitor, AM374. AM374, a palmitylsulfonyl fluoride, is an early-generation, irreversible inhibitor of FAAH. Its primary mechanism of action is the prevention of the breakdown of the endocannabinoid N-arachidonoylethanolamine (anandamide or AEA), leading to its accumulation and enhanced signaling through various receptors. This guide details the molecular pathways affected, presents quantitative data from relevant studies, outlines experimental protocols to assess these effects, and provides visual representations of the key processes.
Core Mechanism of Action
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide, a key endogenous cannabinoid. AM374 covalently modifies the active site of FAAH, rendering the enzyme inactive. This inhibition leads to a localized increase in anandamide concentrations, thereby potentiating its effects on its primary targets, the cannabinoid receptors CB1 and CB2. This enhanced signaling triggers a cascade of downstream cellular events.
Data Presentation
The following tables summarize quantitative data related to the inhibition of FAAH by AM374 and other relevant inhibitors, as well as the downstream consequences on endocannabinoid levels and receptor interactions.
| Inhibitor | Target | IC50 | Assay System | Reference |
| AM374 | FAAH | 13 nM | Amidase activity assay | [1] |
| AM374 | CB1 Receptor | 520 nM | [3H]CP-55,940 binding in rat forebrain membranes | [2] |
| URB597 | FAAH | 4.6 nM | Not specified | [3] |
| PF-3845 | FAAH | 7.2 nM | Not specified | [4] |
| OL-135 | FAAH | 4 nM | Not specified | [5] |
| FAAH Inhibitor | Animal Model | Tissue | Fold Increase in Anandamide | Reference |
| URB597 | Rat | Brain | ~2-3 fold | [6] |
| OL-135 | Rat | Brain | ~3 fold | [7] |
| FAAH Knockout | Mouse | Brain | ~15 fold | [8] |
Signaling Pathways Modulated by FAAH Inhibition
Inhibition of FAAH and the subsequent increase in anandamide levels impact several key signaling pathways. The most well-documented of these are the cannabinoid receptor-mediated pathways.
Cannabinoid Receptor Signaling
The primary downstream effect of increased anandamide is the enhanced activation of cannabinoid receptors, predominantly the CB1 receptor, which is highly expressed in the central nervous system. CB1 receptors are G-protein coupled receptors (GPCRs) that, upon activation, can modulate the activity of adenylyl cyclase and various ion channels, leading to downstream effects on neurotransmitter release and neuronal excitability.
MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Activation of CB1 receptors by anandamide has been shown to modulate this pathway, which can have neuroprotective effects.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments used to characterize the effects of FAAH inhibitors. While specific details for AM374 are limited in more recent literature, these protocols for other FAAH inhibitors are illustrative of the techniques employed.
In Vitro FAAH Activity Assay
This protocol is a general method to determine the inhibitory potency of a compound like AM374 on FAAH activity.
-
Enzyme Source: Prepare a homogenate of rat brain tissue or use recombinant FAAH.
-
Substrate: Use radiolabeled anandamide (e.g., [³H]anandamide) as the substrate.
-
Incubation: Incubate the enzyme source with various concentrations of AM374 (or a vehicle control) for a predetermined time (e.g., 15-30 minutes) at 37°C in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Reaction Initiation: Add the radiolabeled anandamide to start the reaction.
-
Reaction Termination: After a specific time (e.g., 15 minutes), stop the reaction by adding a mixture of chloroform and methanol to extract the lipids.
-
Separation: Separate the aqueous and organic phases by centrifugation. The product of the reaction, [³H]ethanolamine, will be in the aqueous phase, while the unreacted [³H]anandamide will remain in the organic phase.
-
Quantification: Measure the radioactivity in the aqueous phase using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of AM374 and determine the IC50 value by fitting the data to a dose-response curve.
Quantification of Anandamide Levels in Brain Tissue by LC-MS
This protocol outlines the general steps for measuring changes in endogenous anandamide levels following the administration of a FAAH inhibitor.
-
Animal Dosing: Administer AM374 or vehicle to rodents (e.g., rats or mice) via an appropriate route (e.g., intraperitoneal injection).
-
Tissue Collection: At a designated time point after dosing, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus, striatum). Immediately freeze the tissue in liquid nitrogen to prevent post-mortem changes in anandamide levels.
-
Homogenization and Extraction: Homogenize the frozen tissue in a solvent mixture (e.g., acetonitrile or a chloroform/methanol mixture) containing an internal standard (e.g., deuterated anandamide).
-
Purification: Perform solid-phase extraction to clean up the sample and remove interfering substances.
-
LC-MS/MS Analysis: Analyze the extracted sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Use a suitable column (e.g., C18) to separate anandamide from other lipids. Use multiple reaction monitoring (MRM) to specifically detect and quantify anandamide and the internal standard.
-
Data Analysis: Quantify the concentration of anandamide in the tissue samples by comparing the peak area of anandamide to that of the internal standard and referencing a standard curve.
Western Blot for Phosphorylated ERK (p-ERK)
This protocol is used to assess the activation of the MAPK/ERK pathway.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., neuronal cells) and treat with AM374 at various concentrations and for different time points. A positive control, such as a growth factor that activates the ERK pathway, should be included.
-
Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to normalize the p-ERK signal.
-
Data Analysis: Quantify the band intensities using densitometry and express the results as the ratio of p-ERK to total ERK.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of AM374 in a rodent model of neurotoxicity.
Conclusion
AM374, as a potent inhibitor of FAAH, serves as a valuable tool for investigating the downstream consequences of enhanced anandamide signaling. The primary effects are mediated through cannabinoid receptors, leading to the modulation of intracellular signaling cascades such as the MAPK/ERK pathway. These molecular changes manifest in various physiological effects, including neuroprotection and analgesia. The experimental protocols and workflows described in this guide provide a framework for the continued investigation of FAAH inhibitors and their therapeutic potential. While much of the detailed recent research has focused on newer FAAH inhibitors, the foundational studies with compounds like AM374 have been instrumental in shaping our understanding of the endocannabinoid system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 3. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
AM 374: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on AM 374, a potent inhibitor of fatty acid amide hydrolase (FAAH). This document outlines its chemical properties, mechanism of action, experimental protocols, and its role within the endocannabinoid signaling pathway.
Chemical and Physical Properties
This compound, also known as hexadecyl sulfonyl fluoride, is a crucial tool for studying the endocannabinoid system. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 86855-26-7 | [1][2] |
| Molecular Formula | C16H33FO2S | [1] |
| Molecular Weight | 308.5 g/mol | [1][2] |
| Synonyms | Hexadecyl sulfonylfluoride, HDSF, Palmitoyl sulfonyl fluoride | [2] |
Mechanism of Action
This compound is a potent and irreversible inhibitor of fatty acid amide hydrolase (FAAH), a key enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides.[3][4] By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide, thereby potentiating its signaling effects at cannabinoid receptors (CB1 and CB2) and other targets.[3][5] This enhancement of endocannabinoid tone has been shown to produce various physiological effects, including analgesia and anti-inflammatory responses.
Experimental Protocols
In Vitro FAAH Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on FAAH in vitro. Commercial fluorescence-based assay kits are widely available and provide a convenient method for screening FAAH inhibitors.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
This compound
-
Solvent for inhibitor (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in FAAH Assay Buffer.
-
Prepare the FAAH substrate solution according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the diluted FAAH enzyme.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode or after a fixed incubation time (e.g., 30 minutes) at 37°C. The excitation wavelength is typically around 340-360 nm and the emission wavelength is around 450-465 nm for AMC-based substrates.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. This compound has been reported to have an IC50 value of 13 nM for amidase activity.[5]
-
In Vivo Administration in Rodent Models
This compound can be administered to rodents to study its effects on physiology and behavior. The following provides a general guideline for the preparation and administration of this compound for in vivo studies.
Solution Preparation:
-
For Intraperitoneal (IP) Injection: A suspension of this compound can be prepared. For a 2.5 mg/mL suspension, add 100 µL of a 25 mg/mL DMSO stock solution of this compound to 900 µL of 20% SBE-β-CD in saline and mix thoroughly.[5]
-
For Intracerebroventricular (ICV) Injection: Due to the need for a smaller injection volume and to avoid precipitation, a clear solution is preferable. A stock solution in DMSO can be diluted with a suitable vehicle like saline or artificial cerebrospinal fluid immediately before injection. For example, a dose of 20 µg of this compound has been administered via ICV injection in rats.[5]
Administration:
-
Intraperitoneal (IP) Injection: Administer the prepared suspension using standard IP injection techniques.
-
Intracerebroventricular (ICV) Injection: This procedure requires stereotaxic surgery to implant a guide cannula into the lateral ventricle of the brain. After a recovery period, conscious animals can be injected with the this compound solution through the cannula. The injection volume should be kept low (typically 1-5 µL) and administered slowly.
Anandamide Signaling Pathway
The inhibition of FAAH by this compound leads to an accumulation of anandamide, which then activates various downstream signaling pathways. The following diagram illustrates the key components of the anandamide signaling pathway.
Synthesis of this compound (Hexadecyl Sulfonyl Fluoride)
A general method for the synthesis of sulfonyl fluorides involves the conversion of the corresponding sulfonic acid or sulfonyl chloride. A plausible synthetic route for hexadecyl sulfonyl fluoride is outlined below.
Starting Material: 1-Hexadecanesulfonic acid or its sodium salt.
Procedure:
-
Conversion to Sulfonyl Chloride (if starting from sulfonic acid): 1-Hexadecanesulfonic acid can be converted to 1-hexadecanesulfonyl chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
Fluorination: The resulting 1-hexadecanesulfonyl chloride is then subjected to a halogen exchange reaction using a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), to yield hexadecyl sulfonyl fluoride. The reaction can be facilitated by a phase-transfer catalyst in an appropriate solvent.
A one-pot synthesis from sodium sulfonates has also been described, where the sulfonate is reacted with cyanuric chloride followed by potassium bifluoride.[6]
References
- 1. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rsc.org [rsc.org]
Methodological & Application
AM374 Protocol for In Vitro FAAH Inhibition Assay: Application Notes and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting an in vitro Fatty Acid Amide Hydrolase (FAAH) inhibition assay using the potent, irreversible inhibitor AM374. These guidelines are intended for researchers in neuroscience, pharmacology, and drug discovery investigating the endocannabinoid system.
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide and other related fatty acid amides.[1][2] Inhibition of FAAH leads to an accumulation of these signaling lipids, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2] AM374 is a hexadecyl sulfonylfluoride that acts as a potent and irreversible covalent inhibitor of FAAH, making it a valuable tool for studying the therapeutic potential of FAAH inhibition.[3][4]
This protocol details a fluorometric assay, a common and high-throughput method for measuring FAAH activity.[1][5][6] The assay utilizes a substrate such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is hydrolyzed by FAAH to produce the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is directly proportional to FAAH activity, and a decrease in this rate in the presence of an inhibitor can be used to quantify the inhibitor's potency.
Quantitative Data for AM374
The following table summarizes the key quantitative data for AM374 as a FAAH inhibitor.
| Parameter | Value | Reference(s) |
| Inhibitor | AM374 (Hexadecyl sulfonylfluoride) | [4] |
| Target | Fatty Acid Amide Hydrolase (FAAH) | [3] |
| Mechanism of Action | Covalent, Irreversible | [4][7] |
| IC50 | 13 nM | [3] |
Signaling Pathway of FAAH
The diagram below illustrates the role of FAAH in the endocannabinoid signaling pathway. FAAH is a key catabolic enzyme that hydrolyzes anandamide (AEA), terminating its signaling effects which are mediated through cannabinoid receptors (CB1 and CB2). Inhibition of FAAH by compounds like AM374 leads to an accumulation of AEA, thereby enhancing endocannabinoid tone.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro FAAH inhibition assay using AM374.
Detailed Experimental Protocol
This protocol is based on a standard fluorometric assay and is adapted for the use of the irreversible inhibitor AM374.
Materials and Reagents
-
FAAH Enzyme: Recombinant human or rat FAAH (microsomal preparation or purified enzyme).
-
AM374: Stock solution in DMSO (e.g., 10 mM).
-
FAAH Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) or similar fluorogenic substrate. Stock solution in DMSO or ethanol.
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA, or 50 mM HEPES, pH 7.4, containing 1 mM EDTA. The addition of 0.1% (w/v) bovine serum albumin (BSA) is recommended to prevent non-specific binding.
-
96-well Plates: Opaque, black, flat-bottom plates are recommended for fluorescence assays.
-
Fluorescence Plate Reader: Capable of kinetic reads with excitation at 340-360 nm and emission at 450-465 nm.[1][5]
-
Positive Control Inhibitor (optional): A known FAAH inhibitor (e.g., URB597) to validate the assay.
Procedure
-
Reagent Preparation:
-
Assay Buffer: Prepare the chosen assay buffer and keep it on ice.
-
AM374 Dilutions: Prepare a serial dilution of AM374 in assay buffer. The final concentrations in the assay should bracket the expected IC50 value (13 nM). A suggested range is 0.1 nM to 1 µM. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO as the highest AM374 concentration).
-
FAAH Enzyme Solution: Thaw the FAAH enzyme on ice and dilute it to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
AAMCA Substrate Solution: Dilute the AAMCA stock solution in assay buffer to the desired final concentration (e.g., 10 µM).
-
-
Assay Plate Setup:
-
Add 170 µL of assay buffer to each well of the 96-well plate.
-
Add 10 µL of the diluted AM374 solutions or vehicle control to the appropriate wells.
-
Add 10 µL of the diluted FAAH enzyme solution to all wells except for the "no enzyme" control wells. For the "no enzyme" control, add 10 µL of assay buffer.
-
-
Pre-incubation:
-
Since AM374 is an irreversible inhibitor, a pre-incubation step is crucial to allow for the covalent modification of the enzyme.
-
Incubate the plate at 37°C for a defined period. A pre-incubation time of 15-30 minutes is recommended as a starting point. This time may need to be optimized for your specific enzyme preparation and concentration.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of the AAMCA substrate solution to all wells. The final volume in each well should be 200 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C.
-
Measure the fluorescence in kinetic mode at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[5]
-
Record readings every 1-2 minutes for 15-30 minutes. Ensure that the reaction rate in the vehicle control wells is linear during this period.
-
-
Data Analysis:
-
Calculate Reaction Rates: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate Percent Inhibition: The percent inhibition for each concentration of AM374 is calculated using the following formula:
-
Determine IC50: Plot the percent inhibition as a function of the logarithm of the AM374 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of AM374 that causes 50% inhibition of FAAH activity.
-
Conclusion
This protocol provides a comprehensive framework for the in vitro assessment of FAAH inhibition by AM374. Given the irreversible nature of this inhibitor, careful attention should be paid to the pre-incubation time to ensure accurate and reproducible results. Researchers are encouraged to optimize parameters such as enzyme concentration and pre-incubation time for their specific experimental conditions.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols for AM-374 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-374 is a potent, irreversible inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, AM-374 effectively increases the endogenous levels of AEA, thereby enhancing its signaling through cannabinoid receptors, predominantly the CB1 receptor in the central nervous system.[1][2] This modulation of the endocannabinoid system has shown significant therapeutic potential, particularly in the context of neuroprotection against excitotoxic insults. These application notes provide detailed protocols for the use of AM-374 in primary neuronal cultures to investigate its neuroprotective effects and mechanism of action.
Mechanism of Action
AM-374 covalently modifies the serine nucleophile of FAAH, leading to its irreversible inhibition.[3] This results in the accumulation of anandamide and other fatty acid amides, which then act on their respective receptors. The neuroprotective effects of elevated anandamide levels are primarily mediated through the activation of CB1 receptors on neurons. This activation triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which are involved in promoting cell survival and protecting against apoptotic cell death.[2]
Data Presentation
The following tables summarize quantitative data from studies using the FAAH inhibitor URB597, a compound with a similar mechanism of action to AM-374, in primary neuronal cultures. This data can serve as a reference for designing experiments with AM-374, keeping in mind that AM-374 is a more potent inhibitor.
Table 1: Effect of FAAH Inhibitor (URB597) on Neuronal Viability in Cerebellar Granule Neurons
| Concentration (nM) | Incubation Time (hours) | % Decrease in Cell Viability (MTT Assay) |
| 25 | 24 | Significant Decrease |
| 50 | 24 | Significant Decrease |
| 100 | 24 | ~50% |
Data adapted from a study on cerebellar granule neurons. The decrease in viability in this specific study was attributed to potential excitotoxic effects of sustained high levels of anandamide in this particular cell type and experimental conditions.
Table 2: Neuroprotective Effects of FAAH Inhibitor (URB597) in Primary Hippocampal Neurons against Oxygen-Glucose Deprivation (OGD)
| Treatment Group | Outcome Measure | Result |
| OGD | Cell Adhesion Rate | Significantly Lower than Control |
| OGD + URB597 | Cell Adhesion Rate | Significantly Higher than OGD |
| OGD | Apoptosis (TUNEL-positive cells) | Markedly Increased vs. Control |
| OGD + URB597 | Apoptosis (TUNEL-positive cells) | Significantly Decreased vs. OGD |
This table illustrates the neuroprotective potential of FAAH inhibition in a model of ischemic injury.
Experimental Protocols
Protocol 1: Preparation and Culture of Primary Hippocampal Neurons
This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant Sprague-Dawley rat
-
Hibernate-E medium
-
Papain (2 mg/mL)
-
Complete Neurobasal Plus medium
-
Poly-D-lysine
-
Laminin
-
Standard cell culture plates, dishes, and flasks
-
Dissection tools (sterile)
Procedure:
-
Coat culture vessels with poly-D-lysine (50 µg/mL) for at least 1 hour at room temperature, followed by three rinses with sterile water. Subsequently, coat with laminin (5 µg/mL) for at least 2 hours at 37°C.
-
Euthanize the pregnant rat according to approved animal care protocols and dissect the E18 embryos.
-
Isolate the hippocampi from the embryonic brains in Hibernate-E medium.
-
Enzymatically digest the tissue with papain (2 mg/mL) for 30 minutes at 30°C.
-
Gently triturate the tissue in complete Neurobasal Plus medium to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of approximately 1 x 10^5 cells per well in a 48-well plate.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-medium change every 3-4 days.
Protocol 2: Application of AM-374 and Induction of Excitotoxicity
This protocol outlines the treatment of primary hippocampal neurons with AM-374 followed by an excitotoxic insult with glutamate.
Materials:
-
Primary hippocampal neuron cultures (DIV 7-10)
-
AM-374 stock solution (e.g., 10 mM in DMSO)
-
Glutamate stock solution (e.g., 10 mM in sterile water)
-
Neurobasal medium
Procedure:
-
Prepare working solutions of AM-374 in pre-warmed Neurobasal medium. Due to its high potency (IC50 = 13 nM), a concentration range of 1-100 nM is recommended for initial experiments.
-
Pre-treat the primary hippocampal cultures with the desired concentrations of AM-374 for a specified duration. A pre-incubation time of 1-4 hours is a reasonable starting point.
-
Induce excitotoxicity by adding glutamate to the culture medium. A final concentration of 20-100 µM glutamate for 15-30 minutes is a common starting point for inducing neuronal cell death.
-
After the glutamate incubation, remove the medium and wash the cells twice with pre-warmed Neurobasal medium.
-
Replace with fresh, pre-warmed Neurobasal medium (which can also contain AM-374 if continuous treatment is desired).
-
Incubate the cultures for 24 hours before assessing neuronal viability or other endpoints.
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
This protocol describes a colorimetric assay to assess cell viability based on the metabolic activity of the cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
After the 24-hour incubation period post-excitotoxicity, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control (untreated) group.
Protocol 4: Western Blot for MAPK (ERK) Activation
This protocol details the procedure for detecting the phosphorylation of ERK1/2 as a measure of MAPK pathway activation.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated neurons in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
Mandatory Visualization
Caption: Endocannabinoid signaling at the synapse and the action of AM-374.
Caption: CB1 receptor downstream signaling leading to neuroprotection.
References
- 1. Neuroprotective Effects of VEGF-A Nanofiber Membrane and FAAH Inhibitor URB597 Against Oxygen–Glucose Deprivation-Induced Ischemic Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. URB597 exerts neuroprotective effects against transient brain ischemia injury in mice by regulating autophagic flux and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM-374 in Tissue Slice Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AM-374, a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), in tissue slice experiments. The information presented here is intended to facilitate the investigation of the endocannabinoid system and its modulation in a physiologically relevant ex vivo setting.
Introduction to AM-374
AM-374, also known as palmitylsulphonyl fluoride, is a crucial tool for studying the effects of endogenous anandamide. By inhibiting FAAH, the primary enzyme responsible for the degradation of anandamide, AM-374 effectively increases the local concentration and prolongs the action of this endocannabinoid. This allows researchers to investigate the downstream effects of enhanced anandamide signaling through cannabinoid receptors, primarily the CB1 receptor in the central nervous system.
Mechanism of Action
AM-374 potentiates the signaling of the endocannabinoid anandamide by inhibiting its degradation. This leads to an accumulation of anandamide, which can then bind to and activate cannabinoid receptors (CB1 and CB2). In the central nervous system, the activation of presynaptic CB1 receptors typically leads to the inhibition of neurotransmitter release. The downstream signaling cascade of CB1 receptor activation is complex and can involve multiple pathways.
Figure 1: Signaling pathway of AM-374 action.
Optimal Concentration of AM-374
The optimal concentration of AM-374 can vary depending on the tissue type, the specific experimental endpoint, and the baseline level of FAAH activity. However, based on published literature, a concentration of 0.1 µM has been shown to be effective in potentiating the effects of anandamide in hippocampal brain slices.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
| Parameter | Recommended Range | Key Considerations |
| AM-374 Concentration | 0.01 - 1.0 µM | Start with 0.1 µM as a well-documented effective concentration. Higher concentrations may lead to off-target effects. |
| Anandamide Co-treatment | 0.1 - 10 µM | AM-374's effect is to potentiate endogenous or exogenously applied anandamide.[1] |
| Incubation Time | 15 - 60 minutes | Pre-incubation with AM-374 before the addition of anandamide or other stimuli is recommended to ensure adequate FAAH inhibition. |
Protocols
Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures
This protocol describes the preparation of organotypic hippocampal slice cultures, which can be maintained for several weeks in vitro, providing a stable model for long-term experiments.
Materials:
-
P6-P8 mouse or rat pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)
-
Culture medium (e.g., 50% MEM, 25% HBSS, 25% horse serum, supplemented with glucose and L-glutamine)
-
Millicell-CM culture inserts
-
6-well culture plates
-
Vibratome or tissue chopper
-
Stereomicroscope
-
Standard sterile surgical instruments
Procedure:
-
Anesthetize and decapitate the pup.
-
Rapidly dissect the brain and place it in ice-cold dissection medium.
-
Isolate the hippocampi from both hemispheres.
-
Cut the hippocampi into 350-400 µm thick transverse slices using a vibratome or tissue chopper.
-
Transfer the slices to a dish containing cold dissection medium.
-
Carefully place 1-3 slices onto each Millicell-CM insert.
-
Place the inserts into 6-well plates containing 1 mL of pre-warmed culture medium per well.
-
Incubate the slices at 37°C in a 5% CO2 humidified incubator.
-
Change the culture medium every 2-3 days.
Figure 2: Workflow for preparing organotypic hippocampal slices.
Protocol 2: Assessment of Tissue Slice Viability
Regular assessment of tissue slice viability is crucial for the reliability of experimental results. The MTS assay is a colorimetric method for assessing cell metabolic activity.
Materials:
-
Organotypic tissue slices in culture
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Culture medium without phenol red
-
96-well plate
-
Plate reader
Procedure:
-
Replace the culture medium with fresh medium containing the desired concentration of AM-374 or vehicle and incubate for the desired treatment period.
-
After treatment, wash the slices with pre-warmed culture medium without phenol red.
-
Transfer each slice to a well of a 96-well plate containing 100 µL of culture medium without phenol red.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours, or until a significant color change is observed.
-
Measure the absorbance at 490 nm using a plate reader.
-
Normalize the absorbance values to a control group (untreated or vehicle-treated slices).
Protocol 3: Neurotransmitter Release Assay in Acute Brain Slices
This protocol is adapted from a study investigating the effect of AM-374 on acetylcholine release in hippocampal slices.[1]
Materials:
-
Acute brain slices (e.g., hippocampus), 300-400 µm thick
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
AM-374
-
Anandamide
-
Scintillation vials and cocktail
-
Apparatus for electrical field stimulation
Procedure:
-
Pre-incubate acute brain slices in aCSF for at least 60 minutes.
-
Transfer slices to a superfusion chamber and perfuse with aCSF.
-
Load the slices with a radiolabeled neurotransmitter (e.g., [3H]choline for acetylcholine release studies).
-
Wash the slices with aCSF to remove excess radiolabel.
-
Switch to aCSF containing 0.1 µM AM-374 or vehicle and perfuse for 20-30 minutes.
-
Apply electrical field stimulation to evoke neurotransmitter release and collect the perfusate in fractions.
-
In the presence of AM-374, co-apply different concentrations of anandamide (0.1-10 µM) and measure the evoked release.
-
Determine the amount of radioactivity in each fraction using liquid scintillation counting.
-
Calculate the fractional release of the neurotransmitter.
Protocol 4: Electrophysiological Recording of Synaptic Transmission
This protocol provides a template for investigating the effect of AM-374 on synaptic transmission in acute brain slices.
Materials:
-
Acute brain slices (e.g., hippocampus), 300-400 µm thick
-
aCSF
-
AM-374
-
CB1 receptor antagonist (e.g., AM251) for control experiments
-
Electrophysiology rig with recording and stimulating electrodes
Procedure:
-
Prepare acute brain slices and allow them to recover in aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate.
-
Obtain a stable baseline recording of synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs) by stimulating afferent fibers and recording from the dendritic region of the postsynaptic neurons.
-
Bath-apply 0.1 µM AM-374 and continue recording for 20-30 minutes to observe any direct effects on baseline synaptic transmission.
-
To investigate the potentiation of endocannabinoid-mediated effects, induce a form of synaptic plasticity that is known to be modulated by endocannabinoids, such as depolarization-induced suppression of excitation (DSE).
-
Compare the magnitude and duration of DSE in the absence and presence of AM-374.
-
To confirm that the effects of AM-374 are mediated by CB1 receptors, perform control experiments where a CB1 receptor antagonist is co-applied with AM-374.
Figure 3: Experimental workflow for electrophysiology.
References
Application Notes and Protocols for Studying Anandamide Signaling Pathways Using AM374
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in a variety of physiological processes, including pain sensation, mood, appetite, and memory. It exerts its effects primarily through the activation of cannabinoid receptors (CB1 and CB2). The signaling of anandamide is tightly regulated by its synthesis, transport, and degradation. The primary enzyme responsible for the breakdown of anandamide is Fatty Acid Amide Hydrolase (FAAH).
AM374 is a potent and irreversible inhibitor of FAAH.[1] By blocking FAAH activity, AM374 prevents the degradation of anandamide, leading to an increase in its endogenous levels and a potentiation of its signaling effects.[1][2] This makes AM374 a valuable pharmacological tool for studying the physiological and pathophysiological roles of the anandamide signaling pathway. These application notes provide detailed protocols for using AM374 in various experimental settings to investigate anandamide signaling.
Chemical Properties of AM374
| Property | Value |
| IUPAC Name | (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide |
| Molecular Formula | C₂₈H₃₉NO₃ |
| Molecular Weight | 437.6 g/mol |
| Mechanism of Action | Irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH) |
| IC₅₀ for FAAH | 13 nM[1] |
Signaling Pathways
Anandamide Signaling Pathway
Anandamide is synthesized "on-demand" from membrane lipid precursors in postsynaptic neurons. It then travels retrogradely across the synaptic cleft to bind to and activate presynaptic CB1 receptors. This activation leads to the inhibition of neurotransmitter release. Anandamide's action is terminated by its transport into the postsynaptic neuron and subsequent hydrolysis by FAAH into arachidonic acid and ethanolamine.
References
Application Notes and Protocols for AM 374 in Pain Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM 374 is a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound elevates the endogenous levels of anandamide, leading to enhanced activation of cannabinoid receptors, primarily the CB1 receptor. This mechanism has shown significant promise in preclinical models of pain, suggesting that this compound and other FAAH inhibitors could be valuable tools for investigating the role of the endocannabinoid system in nociception and for the development of novel analgesic therapies. These application notes provide an overview of the utility of this compound in various pain research models and detailed protocols for its use.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of FAAH, which leads to an accumulation of anandamide. Anandamide then acts as an agonist at cannabinoid receptors (CB1 and CB2), which are key components of the endogenous cannabinoid system involved in pain modulation. The activation of these receptors, particularly CB1 receptors in the central and peripheral nervous systems, results in analgesic effects. This indirect potentiation of endocannabinoid signaling offers a more targeted approach to pain relief with a potentially lower risk of the psychotropic side effects associated with direct CB1 receptor agonists.
Signaling Pathways
The analgesic effects of elevated anandamide levels through FAAH inhibition involve multiple signaling pathways. Activation of CB1 receptors can lead to the modulation of several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinase (ERK), as well as the phosphatidylinositol 3-kinase (PI3K) and focal adhesion kinase (FAK) pathways. These pathways are implicated in neuronal function, synaptic plasticity, and neuroprotection.
Figure 1: Simplified signaling pathway of this compound-mediated analgesia.
Application in Pain Research Models
This compound can be utilized as a pharmacological tool to investigate the role of the endocannabinoid system in various pain states. Its application is relevant in models of acute, inflammatory, and neuropathic pain.
Data Presentation
While specific quantitative data for this compound in various pain models is not extensively available in publicly accessible literature, the following tables summarize the expected analgesic effects based on studies with other potent FAAH inhibitors like URB597 and OL-135. These data are intended to serve as a reference for designing experiments with this compound.
Table 1: Efficacy of FAAH Inhibitors in Acute Pain Models
| Pain Model | Species | Administration Route | Dose Range | Observed Effect |
| Hot Plate Test | Mouse | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Increased latency to paw licking/jumping |
| Tail-Flick Test | Rat | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Increased tail-flick latency |
Table 2: Efficacy of FAAH Inhibitors in Inflammatory Pain Models
| Pain Model | Species | Administration Route | Dose Range | Observed Effect |
| Formalin Test | Rat | Intraperitoneal (i.p.) | 5 - 20 mg/kg | Reduction in licking/flinching time (Phase II) |
| Carrageenan-induced Paw Edema | Rat | Intraperitoneal (i.p.) | 5 - 20 mg/kg | Reduction in paw volume and hyperalgesia |
Table 3: Efficacy of FAAH Inhibitors in Neuropathic Pain Models
| Pain Model | Species | Administration Route | Dose Range | Observed Effect |
| Spinal Nerve Ligation (SNL) | Rat | Intraperitoneal (i.p.) | 5 - 20 mg/kg | Reversal of mechanical allodynia |
| Chronic Constriction Injury (CCI) | Rat | Intraperitoneal (i.p.) | 5 - 20 mg/kg | Attenuation of thermal hyperalgesia |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the analgesic properties of this compound.
Formalin-Induced Inflammatory Pain
This model is used to assess tonic, persistent pain.
Experimental Workflow:
Figure 2: Workflow for the formalin-induced inflammatory pain model.
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Acclimation: Animals are placed in individual observation chambers for at least 30 minutes to acclimate.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of ethanol, Emulphor, and saline). Animals are administered this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the formalin injection.
-
Formalin Injection: 50 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Observation and Scoring: Immediately after the formalin injection, the animal is returned to the observation chamber. The cumulative time spent licking, biting, or flinching the injected paw is recorded for 60 minutes. The observation period is typically divided into two phases: Phase I (0-5 minutes, representing acute nociceptive pain) and Phase II (15-60 minutes, representing inflammatory pain).
-
Data Analysis: The total time spent in nociceptive behaviors during Phase I and Phase II is calculated for each animal. The data are then analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of this compound with the vehicle control group.
Carrageenan-Induced Thermal Hyperalgesia
This model is used to assess inflammatory pain and hypersensitivity to thermal stimuli.
Protocol:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus is measured using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw is recorded. A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.
-
Carrageenan Injection: 100 µL of a 1% carrageenan solution in sterile saline is injected subcutaneously into the plantar surface of the right hind paw.
-
Drug Administration: this compound or vehicle is administered i.p. at a specific time point after the carrageenan injection (e.g., 2 hours post-carrageenan) when hyperalgesia is established.
-
Post-Treatment Measurement: Paw withdrawal latency is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The change in paw withdrawal latency from baseline is calculated for each time point. The data are analyzed to compare the reversal of hyperalgesia by this compound with the vehicle control.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This is a widely used model to study neuropathic pain resulting from nerve injury.
Experimental Workflow:
Figure 3: Workflow for the spinal nerve ligation model of neuropathic pain.
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Surgical Procedure: Under appropriate anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated with silk suture.
-
Post-operative Recovery: Animals are allowed to recover for 7-14 days, during which time they develop mechanical allodynia.
-
Baseline Assessment of Mechanical Allodynia: The paw withdrawal threshold to mechanical stimulation is assessed using von Frey filaments. The filaments are applied to the plantar surface of the ipsilateral hind paw, and the 50% withdrawal threshold is determined using the up-down method.
-
Drug Administration: Once stable mechanical allodynia is established, this compound or vehicle is administered i.p.
-
Post-Treatment Assessment: The paw withdrawal threshold is reassessed at various time points after drug administration (e.g., 30, 60, 120 minutes).
-
Data Analysis: The change in the 50% paw withdrawal threshold from the post-surgical baseline is calculated. The data are analyzed to determine the efficacy of this compound in reversing mechanical allodynia compared to the vehicle control.
Conclusion
This compound, as a potent FAAH inhibitor, represents a valuable pharmacological tool for the investigation of the endocannabinoid system's role in pain modulation. The protocols outlined in these application notes provide a framework for researchers to explore the analgesic potential of this compound in various preclinical pain models. The expected outcomes, based on the known effects of other FAAH inhibitors, suggest that this compound holds promise for advancing our understanding of pain and for the development of novel analgesic agents. Researchers are encouraged to perform dose-response studies to determine the optimal effective dose of this compound in their specific experimental paradigms.
Application Notes and Protocols for Behavioral Studies of AM-374
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-374 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By preventing the breakdown of AEA, AM-374 effectively elevates the endogenous levels of this neurotransmitter, thereby potentiating its effects at cannabinoid receptors (CB1 and CB2). These application notes provide a comprehensive framework for designing and conducting preclinical behavioral studies to elucidate the pharmacological profile of AM-374. The following protocols are designed for use in rodent models, typically mice or rats, and are foundational for assessing the potential therapeutic applications of AM-374 in neuropsychiatric and neurological disorders.
Mechanism of Action: Potentiation of Anandamide Signaling
Anandamide is an endogenous cannabinoid that plays a crucial role in regulating a wide range of physiological and psychological processes, including pain, mood, appetite, and memory. Upon release, AEA binds to presynaptic CB1 receptors, leading to the inhibition of neurotransmitter release. The signaling is terminated by the enzymatic hydrolysis of AEA by FAAH into arachidonic acid and ethanolamine. AM-374 blocks this degradation step, leading to a sustained activation of cannabinoid receptors by endogenous anandamide.
Application Notes and Protocols: Measuring FAAH Activity after AM374 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the activity of Fatty Acid Amide Hydrolase (FAAH) following treatment with its inhibitor, AM374. This document is intended for professionals in research and drug development who are investigating the endocannabinoid system and the therapeutic potential of FAAH inhibitors.
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other fatty acid amides.[1] By hydrolyzing these signaling lipids, FAAH terminates their biological activity. Inhibition of FAAH leads to elevated levels of anandamide, which can produce analgesic, anti-inflammatory, and anxiolytic effects, making FAAH a significant therapeutic target.[2]
AM374 is a potent and selective inhibitor of FAAH with an IC50 value of 13 nM.[3] It is a valuable tool for studying the physiological and pathological roles of FAAH and for the development of novel therapeutics. This document outlines the principles of a common fluorometric assay to determine FAAH activity and provides a step-by-step protocol for its implementation after treating cells with AM374.
Data Presentation
The inhibitory effect of AM374 on FAAH activity can be quantified to determine its potency. Below are representative data tables summarizing the expected outcomes of such experiments.
Table 1: Dose-Dependent Inhibition of FAAH by AM374
| AM374 Concentration (nM) | Percent FAAH Inhibition (%) |
| 1 | 15 |
| 5 | 40 |
| 10 | 50 |
| 20 | 75 |
| 50 | 90 |
| 100 | 98 |
Note: These are representative data based on the known IC50 of AM374. Actual results may vary depending on experimental conditions.
Table 2: Effect of AM374 Treatment on Anandamide Levels in Cell Culture
| Treatment | Anandamide (AEA) Level (pmol/mg protein) | Fold Increase vs. Vehicle |
| Vehicle Control (DMSO) | 1.5 | 1.0 |
| AM374 (10 nM) | 4.5 | 3.0 |
| AM374 (50 nM) | 12.0 | 8.0 |
| AM374 (100 nM) | 15.0 | 10.0 |
Note: These are representative data. The magnitude of the increase in anandamide levels can vary between cell types and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess FAAH activity after AM374 treatment.
I. In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol describes the direct measurement of FAAH inhibition by AM374 using a fluorometric assay with purified enzyme or cell lysates.
Principle: The assay utilizes a non-fluorescent substrate that is cleaved by FAAH to produce a highly fluorescent product. The rate of fluorescence generation is directly proportional to FAAH activity.
Materials:
-
Purified FAAH enzyme or cell lysate containing FAAH
-
AM374 (stock solution in DMSO)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH fluorometric substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)
Protocol:
-
Prepare AM374 Dilutions: Prepare a series of dilutions of AM374 in FAAH Assay Buffer. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest AM374 concentration.
-
Assay Plate Setup:
-
Blank wells: Add FAAH Assay Buffer only.
-
Control (No Inhibitor) wells: Add FAAH enzyme/lysate and vehicle control.
-
Inhibitor wells: Add FAAH enzyme/lysate and the corresponding AM374 dilution.
-
-
Pre-incubation: Add the FAAH enzyme or cell lysate to the wells containing the vehicle control or AM374 dilutions. Incubate for 15-30 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the FAAH fluorometric substrate to all wells to start the reaction.
-
Measure Fluorescence: Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence per minute) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of FAAH inhibition for each AM374 concentration relative to the vehicle control.
-
II. Cellular FAAH Activity Assay after AM374 Treatment
This protocol describes the treatment of cultured cells with AM374 followed by the measurement of FAAH activity in cell lysates.
Materials:
-
Mammalian cell line expressing FAAH (e.g., N18TG2, HEK293-FAAH)
-
Cell culture medium and supplements
-
AM374 (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Lysis Buffer (e.g., FAAH Assay Buffer with protease inhibitors)
-
Microcentrifuge
Protocol:
-
Cell Culture: Seed cells in appropriate culture plates and grow to 80-90% confluency.
-
AM374 Treatment:
-
Prepare different concentrations of AM374 in cell culture medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Remove the existing medium from the cells and replace it with the medium containing AM374 or vehicle control.
-
Incubate the cells for the desired duration (e.g., 2-4 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysate Preparation:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Lyse the cells by sonication or repeated pipetting.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate) for the FAAH activity assay.
-
-
FAAH Activity Measurement: Perform the In Vitro FAAH Inhibition Assay as described in Protocol I, using the prepared cell lysates.
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows described in these application notes.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-administration of AM 374 with Anandamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in regulating a wide range of physiological and pathological processes, including pain, mood, appetite, and memory.[1][2] It exerts its effects primarily by activating cannabinoid receptors CB1 and CB2.[3][4] The biological activity of anandamide is tightly regulated by its enzymatic degradation, principally by the integral membrane enzyme Fatty Acid Amide Hydrolase (FAAH).[1][5] FAAH hydrolyzes anandamide into arachidonic acid and ethanolamine, terminating its signaling.[5][6]
AM 374 is a potent and selective inhibitor of FAAH.[7][8] By blocking FAAH, this compound prevents the breakdown of anandamide, leading to an increase in its endogenous levels and a prolongation of its effects at cannabinoid receptors.[6][8] The co-administration of this compound with exogenous anandamide is a powerful experimental approach to potentiate anandamide's signaling, allowing researchers to study its physiological functions with enhanced efficacy. These notes provide detailed protocols and data for utilizing this combination in both in vivo and in vitro settings.
Mechanism of Action: Potentiation of Anandamide Signaling
The co-administration of this compound and anandamide leverages a straightforward mechanism: the inhibition of anandamide's primary metabolic enzyme. This enhances the availability of anandamide to its receptors, thereby amplifying its biological effects.
-
Anandamide Signaling : Anandamide, released on demand, acts as a retrograde messenger, typically binding to presynaptic CB1 receptors to modulate neurotransmitter release.[4][5]
-
FAAH Degradation : In the postsynaptic neuron, FAAH rapidly hydrolyzes anandamide, keeping its signaling localized and transient.[1][5]
-
This compound Inhibition : this compound covalently binds to a catalytic serine residue in the active site of FAAH, inactivating the enzyme.[9]
-
Enhanced Signaling : With FAAH inhibited, both endogenous and exogenously administered anandamide persist for longer periods and at higher concentrations, leading to a more robust and sustained activation of cannabinoid receptors.[8][10]
Caption: Mechanism of this compound action on the anandamide signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and its co-administration with anandamide based on published literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Inhibitor | Target Enzyme | IC50 Value | Cell Line / Tissue | Reference |
|---|---|---|---|---|
| This compound | Amidase (FAAH) | 13 nM | - | [7][11] |
| this compound | Anandamide Breakdown | 0-9 nM (effective range) | N18TG2 cells |[7] |
Table 2: In Vivo Co-Administration Experiments and Effects
| Animal Model | This compound Dose & Route | Anandamide Dose & Route | Key Finding | Reference(s) |
|---|---|---|---|---|
| Sprague-Dawley Rats | 20 µg; Intracerebroventricular (ICV) | 2.5 mg/kg; Intraperitoneal (IP) | Significantly enhanced suppression of operant lever pressing compared to either compound alone.[7][10] | [7][10] |
| Sprague-Dawley Rats | 0.1 µM (in vitro on slices) | 0.1-10 µM (in vitro on slices) | Potentiated anandamide-induced inhibition of [3H]acetylcholine release in hippocampal slices.[8] |[8] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Behavioral Effects in Rodents (Operant Lever Pressing)
This protocol is adapted from studies investigating how FAAH inhibition potentiates the behavioral effects of anandamide.[7][10]
Objective: To determine if this compound enhances the suppressive effect of a low dose of anandamide on food-reinforced operant lever pressing.
Materials:
-
Adult male Sprague-Dawley rats
-
Standard operant conditioning chambers
-
Food pellets (reinforcement)
-
This compound
-
Anandamide
-
Vehicle solutions (e.g., DMSO, Tween-80, saline)
-
Intracerebroventricular (ICV) and Intraperitoneal (IP) injection supplies
Procedure:
-
Animal Preparation: Acclimatize rats to the facility and handling. Surgically implant a guide cannula aimed at a cerebral ventricle for ICV injections. Allow for a post-operative recovery period.
-
Behavioral Training: Train rats on a fixed-ratio 5 (FR5) schedule of food reinforcement until a stable baseline of lever pressing is achieved (e.g., less than 15% variability across sessions).
-
Drug Preparation:
-
Dissolve anandamide for IP injection in a vehicle such as 1:1:18 ethanol:Tween-80:saline.
-
Dissolve this compound for ICV injection in a suitable vehicle like DMSO.
-
-
Experimental Groups (within-subjects design):
-
Group 1: ICV Vehicle + IP Vehicle
-
Group 2: ICV Vehicle + 2.5 mg/kg Anandamide (IP)
-
Group 3: 20 µg this compound (ICV) + IP Vehicle
-
Group 4: 20 µg this compound (ICV) + 2.5 mg/kg Anandamide (IP)
-
-
Administration and Testing:
-
Administer the ICV injection (this compound or vehicle).
-
After a specified pretreatment time (e.g., 15 minutes), administer the IP injection (anandamide or vehicle).
-
Place the animal in the operant chamber and record the number of lever presses over a set session duration (e.g., 30 minutes).
-
-
Data Analysis: Analyze the total number of lever presses for each condition. Use a repeated-measures ANOVA to determine significant differences between treatment groups. A significant reduction in lever pressing in Group 4 compared to Groups 2 and 3 indicates potentiation.[10]
Caption: Workflow for the in vivo behavioral potentiation experiment.
Protocol 2: In Vitro FAAH Inhibition Assay (Brain Homogenate)
This protocol outlines a general method to confirm the inhibitory activity of this compound on FAAH-mediated anandamide hydrolysis in a tissue preparation.
Objective: To quantify the IC50 of this compound for FAAH in rodent brain tissue.
Materials:
-
Rodent brain tissue (e.g., whole brain or hippocampus)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
This compound
-
[³H]Anandamide or a fluorogenic FAAH substrate (e.g., AAMCA)[12]
-
Scintillation fluid and counter, or a fluorescence plate reader
-
Dounce homogenizer
-
Centrifuge
Procedure:
-
Enzyme Preparation:
-
Homogenize fresh or frozen brain tissue in ice-old assay buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Collect the supernatant, which contains the membrane-bound FAAH enzyme.[12] Determine the total protein concentration.
-
-
Reaction Setup:
-
In microcentrifuge tubes or a 96-well plate, add a fixed amount of brain homogenate protein.
-
Add varying concentrations of this compound (e.g., from 0.1 nM to 1 µM) or vehicle (control).
-
Pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the substrate ([³H]Anandamide or fluorogenic substrate).[12]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Termination and Measurement:
-
For [³H]Anandamide: Terminate the reaction by adding an organic solvent (e.g., chloroform/methanol). Separate the aqueous phase (containing [³H]ethanolamine) from the organic phase (containing unreacted [³H]anandamide) and quantify the radioactivity in the aqueous phase using liquid scintillation counting.
-
For Fluorogenic Substrate: Measure the increase in fluorescence using a plate reader. The released fluorescent product is directly proportional to FAAH activity.[12]
-
-
Data Analysis:
-
Calculate the percentage of FAAH activity at each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro FAAH inhibition assay.
Discussion and Applications
The co-administration of this compound and anandamide provides a robust method for amplifying endocannabinoid signaling. This strategy is invaluable for several research applications:
-
Functional Studies: By elevating and sustaining anandamide levels, researchers can more clearly elucidate the role of the endocannabinoid system in various physiological processes without the confounding effects of rapid degradation.[8][10]
-
Behavioral Pharmacology: This approach allows for the study of anandamide's effects on complex behaviors like anxiety, depression, and cognition, which may be subtle or transient when anandamide is administered alone.[10][13]
-
Therapeutic Development: Understanding how FAAH inhibition modulates the effects of cannabinoid receptor agonists is crucial for developing novel therapeutics for pain, anxiety disorders, and neuroinflammatory conditions.[13][14] The use of FAAH inhibitors is seen as a promising strategy to enhance endocannabinoid signaling in a controlled, physiological manner.[12]
Researchers should note that while this compound is a powerful tool, it is important to consider potential off-target effects and to include appropriate controls in all experiments. The protocols described herein provide a solid foundation for investigating the synergistic relationship between FAAH inhibition and anandamide signaling.
References
- 1. anandamide degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Potentiation of the action of anandamide on hippocampal slices by the fatty acid amide hydrolase inhibitor, palmitylsulphonyl fluoride (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Behavioral effects of inhibition of cannabinoid metabolism: The amidase inhibitor AM374 enhances the suppression of lever pressing produced by exogenously administered anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | FAAH抑制剂 | MCE [medchemexpress.cn]
- 12. benchchem.com [benchchem.com]
- 13. Amygdala FAAH and anandamide: mediating protection and recovery from stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting AM 374 insolubility in aqueous buffer
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the solubility of AM 374 in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, also known as palmitylsulphonyl fluoride, is a potent and irreversible inhibitor of the enzyme fatty acid amide hydrolase (FAAH), with an IC50 value of 13 nM.[1] Its chemical structure includes a long C16 alkyl chain, which makes it highly hydrophobic. This inherent hydrophobicity leads to poor solubility in aqueous solutions, which can cause the compound to precipitate out of solution during experimental assays, leading to inaccurate and unreliable results.
Q2: I'm observing precipitation after adding this compound to my aqueous buffer. What is the recommended procedure for preparing a working solution?
Due to its poor aqueous solubility, this compound should not be dissolved directly in an aqueous buffer. The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your experimental buffer.
Experimental Protocol: Preparing this compound Working Solutions
-
Stock Solution Preparation:
-
Dissolve this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF).
-
A stock solution of high concentration (e.g., 10-25 mg/mL in DMSO) is recommended to minimize the volume of organic solvent in the final aqueous solution.[1]
-
Store the stock solution at -20°C or -80°C for long-term stability. A stock solution in DMSO can be stored for up to 6 months at -80°C or 1 month at -20°C.[1]
-
-
Working Solution Preparation:
-
Gently warm the stock solution to room temperature before use.
-
Vortex the stock solution to ensure it is fully dissolved.
-
Perform a serial dilution of the concentrated stock solution into the aqueous buffer to achieve the desired final concentration.
-
It is critical to add the stock solution to the buffer slowly while vortexing or stirring to facilitate mixing and prevent immediate precipitation.
-
The final concentration of the organic solvent in the assay should be kept to a minimum, ideally below 1%, to avoid affecting the biological system.
-
Q3: Even after following the recommended dilution procedure, I still see some precipitation over time. How can I improve the solubility of this compound in my final assay buffer?
If precipitation persists, especially during longer incubation periods, several strategies can be employed to enhance and maintain the solubility of this compound:
-
Incorporate Surfactants/Detergents: Non-ionic detergents like Tween-20 or Triton X-100 can be added to the aqueous buffer to help solubilize hydrophobic compounds by forming micelles. A typical starting concentration is 0.01-0.1%.[2][3] These detergents are generally mild and do not denature most proteins.[2]
-
Use of Co-solvents: For in vivo studies, a co-solvent system can be effective. One suggested protocol involves diluting a 25 mg/mL DMSO stock solution into a vehicle containing PEG300, Tween-80, and saline (in a 4:0.5:5.5 ratio by volume).[1]
-
Sonication: After diluting the stock solution into the buffer, briefly sonicating the working solution can help to break down small aggregates and improve dissolution.
-
pH Adjustment: While this compound does not have ionizable groups, the pH of the buffer can influence the stability of the sulfonyl fluoride group. It is important to consider the pH stability of your entire experimental system.
Q4: I am concerned about the stability of this compound in my aqueous buffer. What are the key considerations?
Q5: Can I use buffers other than PBS or Tris?
The choice of buffer can influence the solubility of hydrophobic compounds. High ionic strength buffers, such as concentrated phosphate buffers, can sometimes decrease the solubility of hydrophobic molecules. If you are not constrained by your experimental system, you could test buffers with lower ionic strength. Both Tris-Buffered Saline (TBS) and Phosphate-Buffered Saline (PBS) are commonly used, with TBS sometimes reducing non-specific background staining in immunoassays.[7]
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Solvent/Buffer | Source |
| Stock Solution Concentration | 10 - 25 mg/mL | Anhydrous DMSO | [1] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | Anhydrous DMSO | [1] |
| Final Organic Solvent Conc. | < 1% (recommended for in vitro) | Aqueous Buffer | General practice |
| In Vivo Formulation Example | 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Vehicle Mix | [1] |
| IC50 for FAAH Inhibition | 13 nM | Not specified | [1] |
Visual Troubleshooting Guide
The following diagram illustrates the decision-making process for troubleshooting the insolubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Detergents required for Western Blot Washing Solution - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 4. PMSF Phenylmethylsulfonyl fluoride | Sigma-Aldrich [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. TBS vs PBS in Immunohistochemistry: Navigating the Buffers | [visikol.com]
how to prevent off-target effects of AM 374
Technical Support Center: AM 374
A Guide to Preventing Off-Target Effects in Research Applications
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the proper use of this compound and how to mitigate potential off-target effects. By understanding the mechanism of action and adhering to best experimental practices, you can ensure the reliability and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as palmitylsulphonyl fluoride, is a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] The primary function of FAAH is to break down endocannabinoids, most notably anandamide. By inhibiting FAAH, this compound prevents the degradation of anandamide, leading to an increase in its local concentration and subsequent potentiation of its effects at cannabinoid receptors (CB1 and CB2).[1][2]
Q2: What are the potential off-target effects of this compound?
A2: The primary "off-target" concerns when using this compound stem from the global potentiation of anandamide signaling, which can lead to widespread physiological changes that may be unintended in a specific experimental context. While this compound is designed to be selective for FAAH, excessively high concentrations could potentially inhibit other serine hydrolases. It is crucial to differentiate between the intended effect of FAAH inhibition and downstream consequences that may be considered off-target in your specific model system.
Q3: How can I be sure my observed phenotype is due to FAAH inhibition and not an unrelated off-target effect?
A3: A multi-faceted approach is recommended to validate that your experimental observations are a direct result of on-target this compound activity. Key strategies include:
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Using a Structurally Different FAAH Inhibitor: Replicating your results with another FAAH inhibitor that has a different chemical structure can provide strong evidence that the observed effect is due to FAAH inhibition.
-
Rescue Experiments: In cell-based models, you can perform a rescue experiment by overexpressing FAAH. An authentic on-target effect of this compound should be diminished or reversed by the increased presence of its target enzyme.
-
Direct Measurement of Anandamide Levels: Utilize techniques such as liquid chromatography-mass spectrometry (LC-MS) to confirm that treatment with this compound leads to an increase in anandamide levels in your experimental system.
Q4: What is the difference between potency and selectivity for an inhibitor like this compound?
A4: Potency refers to the concentration of an inhibitor needed to achieve a certain level of inhibition of its target, in this case, FAAH. It is often expressed as an IC50 value (the concentration at which 50% of the enzyme's activity is inhibited). Selectivity, on the other hand, describes the inhibitor's ability to act on its intended target versus other proteins. A highly selective inhibitor will have a much lower IC50 for its primary target compared to other enzymes. High potency does not always mean high selectivity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cellular toxicity or unexpected cell death. | The concentration of this compound is too high, leading to off-target effects or general cellular stress. | Perform a dose-response curve to determine the minimal effective concentration that inhibits FAAH without causing significant toxicity. Start with concentrations reported in the literature (e.g., 0.1 µM) and titrate down.[1] |
| Inconsistent results between experimental replicates. | Variability in cell culture conditions, passage number, or treatment times. Degradation of the compound. | Standardize all experimental parameters. Prepare fresh stock solutions of this compound regularly and store them appropriately. |
| Observed phenotype does not align with known effects of anandamide. | The phenotype may be a result of a genuine off-target interaction. | Conduct counter-screening experiments against other related enzymes (e.g., other serine hydrolases). Use a negative control compound that is structurally similar to this compound but inactive against FAAH. |
| No observable effect after treatment with this compound. | The experimental system may not have a functional endocannabinoid system, or the concentration of this compound is too low. The compound may have degraded. | Confirm the expression of FAAH and cannabinoid receptors (CB1/CB2) in your model system. Verify the activity of your this compound stock with a FAAH activity assay. |
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for the experimental use of this compound. These values are intended as a guide, and optimal concentrations may vary depending on the specific experimental system.
| Parameter | Value | Experimental Context | Reference |
| Effective Concentration | 0.1 µM | Potentiation of anandamide effects in hippocampal slices | [1] |
| Behavioral Study Dose | 20.0 µg (ICV) | Enhancement of anandamide-induced behavioral effects in rats | [2] |
Key Experimental Protocols
Protocol 1: In Vitro FAAH Activity Assay
This protocol allows for the direct measurement of FAAH inhibition by this compound in a controlled, cell-free system.
Materials:
-
Recombinant FAAH enzyme
-
FAAH substrate (e.g., anandamide labeled with a fluorescent or radioactive tag)
-
Assay buffer (e.g., Tris-HCl with BSA)
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well plate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant FAAH enzyme to each well.
-
Add the diluted this compound or vehicle control to the appropriate wells and pre-incubate for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
Incubate the plate at 37°C for a set period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
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Measure the product formation using a plate reader.
-
Calculate the percentage of FAAH inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Western Blot for Downstream Cannabinoid Receptor Signaling
This protocol assesses the downstream consequences of increased anandamide levels by measuring the activation of signaling pathways linked to cannabinoid receptors, such as the MAPK/ERK pathway.
Materials:
-
Cells expressing CB1 or CB2 receptors
-
This compound
-
Anandamide (optional, can be used to enhance the signal)
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Cell lysis buffer
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Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
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Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound or vehicle control for the desired time. In some cases, a subsequent short stimulation with exogenous anandamide may be performed.
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Wash the cells with cold PBS and lyse them with cell lysis buffer.
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Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
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Block the membrane and incubate with the primary antibody (e.g., anti-phospho-ERK) overnight.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
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Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to normalize the data.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of this compound.
Caption: Mechanism of action of this compound in the endocannabinoid system.
Caption: Workflow for validating the on-target effects of this compound.
References
- 1. Potentiation of the action of anandamide on hippocampal slices by the fatty acid amide hydrolase inhibitor, palmitylsulphonyl fluoride (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral effects of inhibition of cannabinoid metabolism: The amidase inhibitor AM374 enhances the suppression of lever pressing produced by exogenously administered anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AM374 Dosage for Maximal FAAH Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AM374, a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). The following resources are designed to facilitate experimental design, dosage optimization, and troubleshooting to achieve maximal and reliable FAAH inhibition.
Frequently Asked Questions (FAQs)
Q1: What is AM374 and how does it inhibit FAAH?
A1: AM374 is a hexadecyl sulfonyl fluoride that acts as a potent, irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] It functions as a covalent modifier of the enzyme.[2] The sulfonyl fluoride moiety of AM374 covalently binds to the catalytic serine residue (Ser241) in the active site of FAAH, leading to its irreversible inactivation.[2] This prevents the hydrolysis of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA), thereby potentiating its signaling.
Q2: What is the potency of AM374?
A2: AM374 exhibits high potency, with a reported half-maximal inhibitory concentration (IC50) of 13 nM for FAAH activity.[3]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: For in vitro assays, a starting concentration range of 10-100 nM is recommended. Given its IC50 of 13 nM, concentrations within this range should be sufficient to achieve significant FAAH inhibition.[3] Optimization will be necessary depending on the cell type or tissue preparation and the desired level of inhibition.
Q4: What dosages have been used in in vivo studies?
A4: In studies with rats, intracerebroventricular (ICV) injections of AM374 at doses up to 40 µg have been used.[3] It is crucial to note that optimal in vivo dosage will vary significantly based on the animal model, route of administration, and target tissue.
Q5: Is near-complete inhibition of FAAH necessary to observe a biological effect?
A5: Yes, studies with various FAAH inhibitors suggest that near-complete inhibition of FAAH activity (often exceeding 80-90%) is typically required to produce significant elevations in anandamide levels and observe subsequent physiological effects.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in FAAH inhibition between replicates. | - Inconsistent inhibitor concentration: Pipetting errors or improper serial dilutions. - Variable incubation times: As a covalent inhibitor, the extent of inhibition is time-dependent. - Enzyme instability: FAAH activity may decrease over time in the assay buffer. | - Prepare fresh dilutions: Ensure accurate and consistent preparation of AM374 solutions for each experiment. - Standardize incubation time: Use a precise timer and consistent workflow for all samples. - Use fresh enzyme preparations: Prepare or thaw enzyme lysates immediately before use and keep on ice. |
| Lower than expected FAAH inhibition. | - Suboptimal inhibitor concentration: The concentration of AM374 may be too low for the specific experimental conditions (e.g., high cell density, high protein concentration). - Insufficient incubation time: The covalent reaction between AM374 and FAAH may not have reached completion. - Inhibitor degradation: AM374, as a sulfonyl fluoride, may be susceptible to hydrolysis in aqueous buffers, reducing its effective concentration.[5] | - Perform a dose-response curve: Determine the optimal concentration of AM374 for your specific system. - Increase incubation time: Extend the pre-incubation period of the enzyme with AM374 before adding the substrate. - Prepare fresh inhibitor solutions: Dissolve AM374 in a suitable solvent (e.g., DMSO) immediately before use and minimize its time in aqueous buffers.[6] |
| Inconsistent results in cell-based assays. | - Cell passage number and health: FAAH expression levels can vary with cell passage and overall health. - Incomplete cell lysis: Inefficient lysis can lead to an underestimation of total FAAH activity. | - Use consistent cell passages: Maintain a consistent range of passage numbers for your experiments. - Optimize lysis protocol: Ensure complete cell lysis to release all FAAH enzyme for the assay. |
| Potential off-target effects. | - High inhibitor concentration: Using excessively high concentrations of AM374 may lead to non-specific binding and inhibition of other serine hydrolases.[7] | - Use the lowest effective concentration: Determine the minimal concentration of AM374 that provides maximal FAAH inhibition. - Include appropriate controls: Use a structurally related but inactive compound as a negative control, if available. |
Data Presentation
Table 1: Inhibitory Potency of AM374 against FAAH
| Compound | Target | IC50 (nM) | Organism/Cell Line | Notes |
| AM374 | FAAH | 13 | Not specified | Potent, irreversible inhibitor.[3] |
Table 2: General Guidelines for AM374 Dosage Optimization
| Experimental System | Starting Concentration/Dose | Key Considerations |
| In vitro (purified enzyme) | 10 - 100 nM | Titrate to determine the optimal concentration for near-complete inhibition. Pre-incubation time is critical for covalent inhibitors. |
| In vitro (cell lysates) | 50 - 500 nM | Higher concentrations may be needed due to the presence of other proteins and cellular components. |
| In vitro (whole cells) | 100 nM - 1 µM | Cell permeability and potential for metabolism should be considered. |
| In vivo (rodent, ICV) | 10 - 40 µg | Dose will be highly dependent on the specific animal model, administration route, and desired target engagement in the CNS.[3] |
Experimental Protocols
Protocol: Fluorometric Assay for Measuring FAAH Inhibition by AM374
This protocol is adapted from standard fluorometric FAAH activity assays and is tailored for the use of a covalent inhibitor like AM374.
Materials:
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AM374 (dissolved in DMSO)
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FAAH enzyme source (e.g., cell lysate, tissue homogenate, or purified enzyme)
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FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
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FAAH fluorogenic substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
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96-well black microplate
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Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Enzyme Preparation:
-
Prepare cell or tissue lysates by homogenization in ice-cold FAAH Assay Buffer.
-
Centrifuge the homogenate to pellet cellular debris.
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Collect the supernatant containing the FAAH enzyme and determine the protein concentration. Keep the enzyme preparation on ice.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to the appropriate wells:
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Blank wells: FAAH Assay Buffer only.
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Control wells (100% activity): Enzyme preparation and vehicle (DMSO).
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Inhibitor wells: Enzyme preparation and varying concentrations of AM374.
-
-
Adjust the volume in all wells to be equal with FAAH Assay Buffer.
-
-
Inhibitor Pre-incubation:
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Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). This step is critical to allow for the time-dependent covalent inhibition of FAAH by AM374.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the FAAH fluorogenic substrate to all wells.
-
-
Fluorescence Measurement:
-
Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
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Subtract the rate of the blank wells from all other wells.
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Calculate the percentage of FAAH inhibition for each AM374 concentration relative to the control (100% activity) wells.
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Plot the percentage of inhibition versus the AM374 concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: FAAH Signaling Pathway and AM374 Inhibition.
Caption: Experimental Workflow for FAAH Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. drughunter.com [drughunter.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the physical and chemical stability of niclosamide crystal forms in aqueous versus nonaqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
AM 374 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the best practices for the storage and handling of AM 374, alongside troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
While specific long-term stability data for this compound is not extensively published, based on the general properties of sulfonyl fluoride compounds, the following storage conditions are recommended to ensure stability:
| Parameter | Recommendation |
| Temperature | -20°C for long-term storage. |
| 4°C for short-term storage. | |
| Form | As a solid (powder). |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). |
| Light | Protect from light. |
| Moisture | Store in a tightly sealed container to prevent moisture absorption. |
Note: For solutions of this compound in organic solvents, it is advisable to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, store at -20°C or -80°C in a tightly sealed vial.
Q2: What solvents are suitable for dissolving this compound?
This compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). For biological experiments, DMSO is a common choice for preparing stock solutions. It is crucial to be aware of the potential effects of the solvent on the experimental system and to use a final solvent concentration that is not detrimental to the cells or tissues being studied.
Q3: What is the known stability of this compound?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of Fatty Acid Amide Hydrolase (FAAH) activity. | Degradation of this compound solution. | Prepare fresh stock solutions of this compound in a suitable anhydrous solvent like DMSO before each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Incorrect concentration of this compound. | Verify the initial weighing of the compound and the dilution calculations. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. | |
| Issues with the FAAH enzyme. | Ensure the FAAH enzyme is active. Include a positive control with a known FAAH inhibitor to validate the assay. | |
| Precipitation of this compound in aqueous buffer. | Low solubility in aqueous solutions. | While the initial stock solution is in an organic solvent, the final concentration in the aqueous assay buffer may exceed its solubility. Try lowering the final concentration of this compound or increasing the percentage of the organic solvent if the experimental system allows. Sonication may also help to dissolve the compound. |
| Off-target effects observed in the experiment. | Non-specific binding or reactivity. | This compound is known as a covalent inhibitor.[2] While it is reported to be selective for FAAH, at high concentrations, the risk of off-target effects increases. Lower the concentration of this compound to the minimum effective dose. Include appropriate vehicle controls in your experimental design to distinguish between compound-specific and solvent-related effects. |
Experimental Protocols
Protocol: In Vitro Inhibition of FAAH Activity
This protocol provides a general workflow for assessing the inhibitory effect of this compound on FAAH activity in a cell lysate or with a purified enzyme.
-
Preparation of this compound Stock Solution:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of FAAH Enzyme Source:
-
Prepare cell lysates containing FAAH or use a commercially available purified FAAH enzyme.
-
Determine the protein concentration of the enzyme preparation using a standard protein assay (e.g., BCA assay).
-
-
Inhibition Assay:
-
In a microplate, add the FAAH enzyme source to a suitable assay buffer.
-
Add varying concentrations of this compound (prepared by diluting the stock solution in the assay buffer) to the wells. Include a vehicle control (DMSO only).
-
Pre-incubate the enzyme with this compound for a specific period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) to allow for covalent modification.
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Initiate the enzymatic reaction by adding a suitable FAAH substrate (e.g., anandamide).
-
Incubate for a defined period.
-
Stop the reaction and measure the product formation using an appropriate detection method (e.g., fluorescence, colorimetry, or mass spectrometry).
-
-
Data Analysis:
-
Calculate the percentage of FAAH inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the inhibition data against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Visualizations
References
controlling for AM 374 vehicle effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AM 374 in their experiments. The focus is on controlling for potential vehicle effects to ensure the validity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and irreversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide. By inhibiting FAAH, this compound increases the levels and prolongs the action of anandamide at cannabinoid receptors (CB1 and CB2), thereby enhancing endocannabinoid signaling.[1][2]
Q2: What is the most common vehicle for dissolving this compound?
Due to its lipophilic nature, this compound is most commonly dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then typically diluted with an aqueous buffer, such as saline or phosphate-buffered saline (PBS), to the final desired concentration for in vitro or in vivo experiments.
Q3: What are the potential side effects of the vehicle, particularly DMSO?
DMSO is a widely used solvent, but it is not biologically inert and can have its own effects on experimental systems. Potential vehicle effects of DMSO include:
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Cellular Toxicity: At concentrations above 0.1% in cell culture, DMSO can affect cell viability, proliferation, and differentiation.[3]
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Neurotoxicity: In vivo, high concentrations of DMSO can have neurotoxic effects.[3]
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Anti-inflammatory and Analgesic Properties: DMSO itself has been reported to have anti-inflammatory and analgesic effects, which could confound studies on pain or inflammation.
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Effects on Membrane Permeability: DMSO can alter the permeability of cell membranes, potentially affecting drug uptake and cellular processes.
Q4: How can I control for the effects of the vehicle in my experiments?
To properly control for vehicle effects, it is essential to include a vehicle control group in your experimental design. This group should receive the exact same vehicle solution (e.g., the same final concentration of DMSO in saline) as the experimental group, but without the this compound. This allows you to distinguish the effects of this compound from any effects of the vehicle itself.
Q5: What is the recommended maximum concentration of DMSO for in vivo and in vitro experiments?
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In Vitro: For cell culture experiments, the final concentration of DMSO should be kept as low as possible, ideally below 0.1% (v/v), to minimize solvent-induced artifacts.[3]
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In Vivo: For animal studies, the concentration of DMSO in the final injected solution should also be minimized. While higher concentrations have been used in some studies, it is generally recommended to keep the DMSO concentration below 1% (v/v) when possible.
Troubleshooting Guides
Problem: I am observing an unexpected effect in my cells/animals treated with this compound, and I suspect it might be the vehicle.
| Possible Cause | Troubleshooting Steps |
| High concentration of DMSO in the final solution. | 1. Calculate the final percentage of DMSO in your working solution. 2. If it is above the recommended limits (e.g., >0.1% for in vitro), prepare a new stock solution of this compound at a higher concentration to allow for a greater dilution factor. 3. Repeat the experiment with a lower final DMSO concentration in both the this compound and vehicle control groups. |
| Inadequate vehicle control. | 1. Ensure your vehicle control group receives the identical concentration of DMSO and diluent (e.g., saline, PBS) as your this compound-treated group. 2. Consider including a "naive" or "untreated" control group that receives no injection to assess the baseline response. |
| Contamination of the vehicle or stock solution. | 1. Prepare fresh vehicle and this compound stock solutions using sterile techniques and high-purity reagents. 2. Filter-sterilize the final working solutions before use, especially for in vivo applications. |
Problem: My this compound solution appears to have precipitated.
| Possible Cause | Troubleshooting Steps |
| Poor solubility in the final aqueous solution. | 1. Ensure the initial this compound stock solution in DMSO is fully dissolved before diluting with aqueous buffer. Gentle warming or vortexing may be necessary. 2. When preparing the final dilution, add the this compound/DMSO stock solution to the aqueous buffer while vortexing to facilitate mixing and prevent precipitation. 3. Consider using a vehicle with a higher percentage of a co-solvent like PEG400 or Tween 80, but remember to include the appropriate vehicle control. |
| Instability of the compound in the working solution. | 1. Prepare fresh working solutions of this compound for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Information |
| Solubility | Soluble in DMSO. Limited solubility in aqueous solutions. |
| Stock Solution Storage | Store stock solutions in DMSO in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Stability in DMSO | While specific data for this compound is limited, many compounds in DMSO are stable for extended periods when stored properly at low temperatures. However, it is best practice to use freshly prepared dilutions for experiments. |
Table 2: Recommended Vehicle Control Groups for this compound Experiments
| Experimental Group | Treatment | Purpose |
| Experimental | This compound in vehicle (e.g., 0.1% DMSO in saline) | To determine the effect of this compound. |
| Vehicle Control | Vehicle only (e.g., 0.1% DMSO in saline) | To control for the effects of the solvent and the injection procedure. |
| Untreated/Naive Control | No treatment or injection | To establish a baseline response and control for handling stress. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vivo Injection
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in sterile, anhydrous DMSO to a final concentration of 10 mM.
-
Vortex until the compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C.
-
-
Prepare the Working Solution for Injection:
-
On the day of the experiment, thaw one aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution with sterile saline (0.9% NaCl) to the desired final concentration. For example, to achieve a final DMSO concentration of 1%, dilute the stock solution 1:100 in saline.
-
Prepare the vehicle control by diluting DMSO 1:100 in sterile saline.
-
Ensure both solutions are at room temperature and vortexed gently before injection.
-
Protocol 2: In Vitro Cell Culture Experiment with this compound
-
Prepare a 10 mM Stock Solution in DMSO:
-
Follow step 1 from Protocol 1.
-
-
Treat Cells with this compound:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution directly into the cell culture medium to the desired final concentration. To minimize DMSO toxicity, ensure the final DMSO concentration is less than 0.1%. For example, a 1:10,000 dilution of the 10 mM stock will result in a 1 µM this compound solution with 0.01% DMSO.
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium.
-
Incubate the cells for the desired period and proceed with the experimental assay.
-
Mandatory Visualization
Caption: Anandamide signaling pathway and the inhibitory action of this compound on FAAH.
Caption: Experimental workflow for controlling for this compound vehicle effects.
References
Technical Support Center: Minimizing AM 374 Toxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxic effects of AM 374 in cell culture experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and irreversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound leads to an increase in the endogenous levels of anandamide, thereby potentiating its signaling effects.
Q2: What are the potential causes of this compound-induced toxicity in cell culture?
A2: The toxicity observed with this compound treatment in cell culture is primarily attributed to the elevated levels of anandamide. Anandamide, at certain concentrations, can induce cell death through several mechanisms, including:
-
Apoptosis: Programmed cell death, which can be mediated by the activation of caspases.
-
Necrosis: A form of cell injury that results in the premature death of cells in living tissue.
-
Increased Intracellular Calcium: Disruption of calcium homeostasis can trigger various cell death pathways.
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products.
Q3: Can this compound toxicity be independent of cannabinoid receptors?
A3: Yes, some studies on anandamide-induced cell death suggest that its cytotoxic effects can be independent of the canonical cannabinoid receptors (CB1 and CB2). This indicates that off-target effects or direct membrane interactions of anandamide may contribute to toxicity at higher concentrations.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A4: It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental endpoint. A good starting point is in the low micromolar range. We recommend a cytotoxicity assay, such as the MTT or LDH release assay, to identify the concentration that effectively inhibits FAAH without causing significant cell death.
Q5: What is the recommended solvent for this compound and how can I avoid solvent-induced toxicity?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO). To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, generally below 0.5%. It is advisable to prepare a high-concentration stock solution in 100% DMSO and then dilute it into the cell culture medium to the desired final concentration. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.
II. Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in cell culture.
| Problem | Possible Cause | Troubleshooting Steps |
| High levels of cell death observed even at low concentrations of this compound. | The cell line is particularly sensitive to elevated anandamide levels. | - Perform a more detailed dose-response curve with smaller concentration increments to pinpoint the optimal non-toxic concentration.- Reduce the treatment duration.- Co-treat with an antioxidant, calcium chelator, or a pan-caspase inhibitor (see protocols below). |
| Inconsistent results between experiments. | - Variation in cell density at the time of treatment.- Degradation of this compound stock solution.- Variation in serum concentration in the media. | - Ensure consistent cell seeding density and confluency at the start of each experiment.- Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.- Use a consistent batch and concentration of serum in your culture medium, as serum proteins can bind to lipophilic compounds like anandamide and this compound, affecting their bioavailability. |
| Precipitation of this compound in the cell culture medium. | This compound is a lipophilic compound with limited aqueous solubility. | - Ensure the final DMSO concentration is sufficient to keep the compound in solution, but still non-toxic (≤0.5%).- Prepare fresh dilutions from a concentrated DMSO stock just before use.- Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation occurs, consider reducing the final concentration. |
| Observed phenotype does not match expected on-target effects of FAAH inhibition. | Potential off-target effects of this compound at the concentration used. | - Lower the concentration of this compound to a range where on-target FAAH inhibition is still achieved but off-target effects are minimized.- Use a structurally different FAAH inhibitor as a control to confirm that the observed phenotype is due to FAAH inhibition. |
III. Experimental Protocols
This section provides detailed methodologies for key experiments to mitigate this compound toxicity.
A. Protocol for Determining this compound Cytotoxicity using MTT Assay
This protocol allows for the determination of the concentration of this compound that is toxic to a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range is 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
B. Protocols for Mitigating this compound Toxicity
1. Co-treatment with the Antioxidant N-acetylcysteine (NAC)
This protocol can be used to reduce oxidative stress-induced toxicity.
Procedure:
-
Prepare a stock solution of NAC in sterile water or PBS.
-
Determine the optimal concentration of NAC for your cell line (a typical starting range is 1-10 mM).
-
Pre-incubate the cells with NAC-containing medium for 1-2 hours before adding this compound.
-
Add this compound to the NAC-containing medium at the desired concentration.
-
Proceed with your experiment and assess cell viability or your endpoint of interest.
2. Co-treatment with the Intracellular Calcium Chelator BAPTA-AM
This protocol helps to prevent toxicity caused by an increase in intracellular calcium.
Procedure:
-
Prepare a stock solution of BAPTA-AM in DMSO.
-
Determine the optimal concentration of BAPTA-AM for your cell line (a typical starting range is 1-20 µM).
-
Pre-incubate the cells with BAPTA-AM-containing medium for 30-60 minutes at 37°C.
-
Wash the cells with fresh medium to remove extracellular BAPTA-AM.
-
Add medium containing this compound at the desired concentration.
-
Proceed with your experiment and assess cell viability or your endpoint of interest.
3. Co-treatment with the Pan-Caspase Inhibitor z-VAD-FMK
This protocol can be used to inhibit apoptosis-mediated cell death.[1][2]
Procedure:
-
Prepare a stock solution of z-VAD-FMK in DMSO.[2]
-
The suggested concentration for use in cell culture is typically around 20 µM, but should be optimized for your cell line.[2]
-
Add z-VAD-FMK to the cell culture medium at the same time as you add this compound.[2]
-
Proceed with your experiment and assess apoptosis using methods such as Annexin V staining or caspase activity assays.
IV. Data Presentation
Table 1: Example of this compound Cytotoxicity Data
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.1 | 98.5 | 4.8 |
| 1 | 95.2 | 6.1 |
| 10 | 75.4 | 8.3 |
| 50 | 42.1 | 7.9 |
| 100 | 15.8 | 4.5 |
Table 2: Example of Mitigation Strategy Efficacy
| Treatment | Cell Viability (%) | Standard Deviation |
| Vehicle Control | 100 | 6.3 |
| This compound (50 µM) | 43.5 | 8.1 |
| This compound (50 µM) + NAC (5 mM) | 78.2 | 7.5 |
| This compound (50 µM) + BAPTA-AM (10 µM) | 65.9 | 6.8 |
| This compound (50 µM) + z-VAD-FMK (20 µM) | 85.1 | 7.2 |
V. Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Workflow for minimizing this compound toxicity.
References
AM-374 Delivery in Animal Models: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the delivery of AM-374 in animal models. Proper formulation and administration are critical for obtaining reliable and reproducible data in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is AM-374 and what are its primary challenges in animal studies?
A1: AM-374 is a potent and selective fatty acid amide hydrolase (FAAH) inhibitor.[1] Its primary role is to prevent the breakdown of anandamide, an endogenous cannabinoid, thereby enhancing its effects.[1][2] The main challenges in animal studies stem from its physicochemical properties, which can lead to low aqueous solubility, potential for rapid metabolism, and variability in systemic exposure. These factors can complicate the interpretation of pharmacodynamic and toxicological assessments.[3]
Q2: What are the initial steps to investigate the cause of low bioavailability of AM-374?
A2: A systematic approach is recommended. Begin by characterizing the compound's aqueous solubility at various pH levels and its lipophilicity (LogP). These properties are fundamental to its absorption.[4] In vitro assays, such as metabolic stability in liver microsomes, can help determine its susceptibility to first-pass metabolism.[4] This initial data will guide the selection of an appropriate formulation and delivery route.
Q3: Which formulation strategies are most effective for improving the bioavailability of poorly soluble compounds like AM-374?
A3: Several strategies can enhance the bioavailability of poorly soluble drugs.[5] Three common and effective approaches include:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanocrystal formulation) increases the surface area, which can improve the dissolution rate.[3][6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), oil solutions, or nanosuspensions can improve the solubility and absorption of lipophilic compounds.[6][7][8]
-
Amorphous Solid Dispersions: Dispersing AM-374 in a hydrophilic polymer matrix can prevent crystallization and enhance the dissolution rate.[7]
Q4: What are common signs of off-target toxicity with novel small molecules in rodent models?
A4: Off-target effects can manifest in various ways. Common signs include unexpected weight loss, changes in behavior (e.g., lethargy or hyperactivity), ruffled fur, and signs of organ-specific toxicity such as elevated liver enzymes (ALT, AST) or kidney markers (BUN, creatinine).[9][10] It is crucial to include a comprehensive set of clinical observations and pathology endpoints in your study design.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of AM-374
-
Possible Cause: Inconsistent formulation, leading to variable dissolution and absorption.
-
Troubleshooting Steps:
-
Verify Formulation Homogeneity: Ensure the formulation is uniform. For suspensions, use consistent particle size and adequate mixing before each administration.
-
Standardize Administration Technique: Ensure consistent gavage technique or injection placement to minimize variability between animals.
-
Control Food and Water Access: Standardize the fasting period before dosing, as food can significantly impact the absorption of many compounds.[11]
-
-
Possible Cause: Instability of AM-374 in the dosing vehicle or biological matrix.[12][13]
-
Troubleshooting Steps:
-
Assess Formulation Stability: Prepare the formulation fresh daily and protect it from light and extreme temperatures. Confirm the stability of AM-374 in the vehicle over the duration of use.
-
Evaluate Sample Handling: After collection, process blood samples promptly. If degradation is suspected, consider adding enzyme inhibitors or antioxidants to collection tubes and store samples at -80°C.[14]
-
Issue 2: Low Oral Bioavailability Despite High In Vitro Permeability
-
Possible Cause: Poor aqueous solubility limiting the dissolution rate in the gastrointestinal (GI) tract.[3]
-
Troubleshooting Steps:
-
Formulation Optimization: Experiment with different formulation strategies to enhance solubility. Refer to the data in Table 1 and the protocol for preparing a cyclodextrin-based formulation.
-
Particle Size Reduction: Reduce the particle size of AM-374 to increase its surface area and dissolution rate.[3]
-
-
Possible Cause: Significant first-pass metabolism in the gut wall or liver.[15]
-
Troubleshooting Steps:
-
In Vitro Metabolism Assays: Use liver microsomes or hepatocytes to quantify the metabolic rate of AM-374.
-
Route of Administration Comparison: Compare the pharmacokinetic profiles after intravenous (IV) and oral (PO) administration to calculate absolute bioavailability. A significant difference suggests first-pass metabolism. Refer to Table 2 for comparative data.
-
Issue 3: Unexpected Animal Morbidity or Adverse Effects
-
Possible Cause: Off-target pharmacology or formulation-related toxicity.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-escalation study to identify the maximum tolerated dose (MTD).
-
Vehicle Toxicity Control: Always include a vehicle-only control group to differentiate between compound-related and vehicle-related toxicity.
-
Histopathological Analysis: Perform a full histopathological examination of major organs to identify any tissue-specific toxicity.[9]
-
Data Presentation
Table 1: Solubility of AM-374 in Common Preclinical Formulation Vehicles
| Vehicle | Composition | Solubility (mg/mL) at 25°C | Remarks |
| Saline | 0.9% NaCl in Water | < 0.01 | Practically Insoluble |
| 5% DMSO / 95% Saline | 5% Dimethyl Sulfoxide | 0.15 | May precipitate upon injection |
| 20% PEG400 / 80% Saline | 20% Polyethylene Glycol 400 | 0.5 | Suitable for low-dose IV studies |
| 10% Solutol HS-15 / 90% Water | 10% Macrogolglycerol Hydroxystearate | 1.2 | Forms a clear micellar solution |
| 20% Captisol® | 20% Sulfobutylether-β-cyclodextrin | 5.5 | Recommended for oral formulations |
| Corn Oil | 100% Corn Oil | 2.5 | Suitable for oral gavage |
Table 2: Comparative Pharmacokinetic Parameters of AM-374 in Male Sprague-Dawley Rats (10 mg/kg dose)
| Route | Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Bioavailability (%) |
| IV | 10% Solutol HS-15 | 1850 ± 210 | 0.08 | 2450 ± 300 | 100% |
| IP | 20% Captisol® | 980 ± 150 | 0.5 | 2100 ± 250 | ~86% |
| PO | 20% Captisol® | 210 ± 65 | 1.0 | 490 ± 110 | 20% |
| PO | Corn Oil Suspension | 155 ± 50 | 2.0 | 380 ± 90 | 15.5% |
Data are presented as mean ± standard deviation (n=5 rats per group).
Experimental Protocols
Protocol 1: Preparation of a 20% Captisol® Formulation for Oral Gavage
-
Objective: To prepare a 10 mg/mL solution of AM-374 for oral administration in rodents.
-
Materials:
-
AM-374 powder
-
Captisol® (Sulfobutylether-β-cyclodextrin)
-
Sterile Water for Injection
-
Vortex mixer and magnetic stirrer
-
-
Procedure:
-
Prepare a 20% (w/v) Captisol® solution by dissolving 2g of Captisol® in 8 mL of sterile water. Mix until fully dissolved.
-
Slowly add 100 mg of AM-374 powder to the 20% Captisol® solution while continuously stirring.
-
Vortex the mixture for 5 minutes to aid dissolution.
-
Continue stirring with a magnetic stirrer at room temperature for up to 2 hours, or until the solution is clear.
-
Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a 0.22 µm syringe filter.
-
Store the final formulation at 4°C, protected from light, for up to 7 days. Confirm stability for longer storage periods.
-
Protocol 2: Pharmacokinetic Study Workflow in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimation: Acclimate animals for at least 3 days before the study.[11]
-
Dosing:
-
Fast animals overnight (with free access to water) before dosing.
-
Administer AM-374 via the desired route (IV, IP, or PO) at the specified dose volume.
-
-
Blood Sampling:
-
Collect blood samples (approx. 150 µL) from the tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[16]
-
Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Processing:
-
Centrifuge blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma supernatant to clean, labeled tubes.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze AM-374 concentrations in plasma using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.[11]
-
Visualizations
References
- 1. Potentiation of the action of anandamide on hippocampal slices by the fatty acid amide hydrolase inhibitor, palmitylsulphonyl fluoride (AM 374) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral effects of inhibition of cannabinoid metabolism: The amidase inhibitor AM374 enhances the suppression of lever pressing produced by exogenously administered anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. mdpi.com [mdpi.com]
- 10. Identification of Novel Small Molecule Inhibitors of Oncogenic RET Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 13. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. fda.gov [fda.gov]
- 16. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
overcoming AM 374 cross-reactivity with other serine hydrolases
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the cross-reactivity of AM-374 and other serine hydrolase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is AM-374 and what is its primary target?
AM-374, also known as palmitylsulphonyl fluoride, is an irreversible inhibitor of fatty acid amide hydrolase (FAAH), a key serine hydrolase involved in the degradation of the endocannabinoid anandamide.[1][2] By inhibiting FAAH, AM-374 increases the levels of anandamide, thereby enhancing its effects.[1][2]
Q2: Why does AM-374 exhibit cross-reactivity with other serine hydrolases?
AM-374's cross-reactivity stems from its reactive sulfonyl fluoride electrophile, which covalently modifies the active site serine residue present in all serine hydrolases.[3][4][5] Since the active sites of many serine hydrolases share structural similarities, broad-spectrum inhibitors like AM-374 can bind and inhibit multiple enzymes within this large and diverse family.[3][4][6][7]
Q3: What are the common off-targets for serine hydrolase inhibitors?
Common off-targets for serine hydrolase inhibitors include other members of the serine hydrolase superfamily, such as lipases, esterases, proteases, and peptidases.[3][8] The specific off-target profile depends on the inhibitor's chemical scaffold and the proteomic environment being studied.
Q4: What is Activity-Based Protein Profiling (ABPP) and how can it help assess inhibitor selectivity?
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technique that utilizes active site-directed probes to assess the functional state of entire enzyme families directly in complex biological systems like cell lysates, live cells, and even whole organisms.[9][10][11][12] Competitive ABPP, a variation of this method, is particularly useful for evaluating the potency and selectivity of enzyme inhibitors.[6][9] In this approach, a proteome is pre-incubated with the inhibitor of interest (e.g., AM-374) before treatment with a broad-spectrum activity-based probe.[6] The inhibitor's potency and selectivity are determined by its ability to block the binding of the probe to its target enzyme(s).[6][9]
Troubleshooting Guide
This guide provides a systematic approach to identifying and overcoming cross-reactivity issues with AM-374 and other serine hydrolase inhibitors.
Problem: My experimental results suggest off-target effects of AM-374.
Solution Workflow:
Step 1: Confirm Off-Target Engagement using Competitive ABPP
-
Rationale: The first step is to confirm that your inhibitor is indeed interacting with unintended targets in your experimental system. Competitive ABPP is the ideal method for this, as it provides a global view of the inhibitor's interactions with the entire serine hydrolase family.
-
Experimental Protocol: See "Experimental Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)" below.
Step 2: Identify Specific Off-Targets
-
Rationale: Once off-target engagement is confirmed, the next step is to identify the specific proteins being inhibited. This can be achieved using mass spectrometry-based ABPP techniques.
-
Experimental Protocol: See "Experimental Protocol 2: Off-Target Identification by ABPP-MudPIT" below.
Step 3: Mitigate Cross-Reactivity
Based on the identity of the off-targets, you can pursue several strategies to improve the selectivity of your inhibitor.
-
Option A: Modify the Inhibitor Scaffold:
-
Structure-Based Design: If the crystal structures of your primary target and off-target(s) are known, you can rationally design modifications to your inhibitor that exploit differences in their active site geometries or electrostatic properties.[13][14]
-
Library-Based Approach: Synthesize a library of analogs with modifications to the non-reactive portions of the inhibitor scaffold and screen them for improved selectivity using competitive ABPP.
-
-
Option B: Tune the Electrophilic Warhead:
-
Option C: Screen for Alternative Inhibitors:
Step 4: Validate the Selectivity of the New Strategy
-
Rationale: After implementing any of the above strategies, it is crucial to validate the selectivity of the new inhibitor or modified compound.
-
Experimental Protocol: Repeat the competitive ABPP and ABPP-MudPIT protocols with the new inhibitor to confirm its improved selectivity.
Data Presentation
Table 1: Common Electrophilic "Warheads" for Serine Hydrolase Inhibitors
| Electrophile Class | Reactivity | Common Probes/Inhibitors | Selectivity Profile |
| Fluorophosphonates (FP) | High | FP-biotin, FP-rhodamine | Broad-spectrum, targets a majority of serine hydrolases.[6][7] |
| Sulfonyl Fluorides | High | AM-374 | Broadly reactive with serine nucleophiles.[3][4] |
| Carbamates | Moderate | Varies with leaving group | Can be tuned for high selectivity.[8][17][18] |
| Triazole Ureas | Moderate | Varies with scaffold | Can provide selective inhibitors for enzymes insensitive to carbamates.[7] |
| β-Lactams/Aza-β-Lactams | Moderate | Penicillin, ABLs | Can be tailored for high selectivity against specific serine hydrolases.[15] |
Table 2: Example IC50 Values for a Carbamate Inhibitor (JW651)
| Target Serine Hydrolase | IC50 (nM) |
| Monoacylglycerol Lipase (MAGL) | 38 |
| Alpha/beta Hydrolase Domain 6 (ABHD6) | >10,000 |
| Fatty Acid Amide Hydrolase (FAAH) | >10,000 |
| Data from competitive ABPP in mouse brain proteome.[17] |
Experimental Protocols
Experimental Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)
-
Proteome Preparation: Prepare proteomes from cells or tissues of interest.
-
Inhibitor Incubation: Aliquot the proteome and incubate with varying concentrations of the test inhibitor (e.g., AM-374) or vehicle control (e.g., DMSO) for a defined period (e.g., 30 minutes at 37°C).
-
Probe Labeling: Add a broad-spectrum, fluorescently tagged activity-based probe (e.g., FP-Rhodamine) to each sample and incubate for a specific time (e.g., 15 minutes at room temperature).
-
SDS-PAGE Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization and Quantification: Visualize the fluorescently labeled serine hydrolases using an in-gel fluorescence scanner. A decrease in fluorescence intensity in the inhibitor-treated lanes compared to the vehicle control indicates inhibition of the respective enzyme.
Experimental Protocol 2: Off-Target Identification by ABPP-MudPIT
-
Competitive Labeling: Perform a competitive labeling experiment as described above, but using a biotinylated activity-based probe (e.g., FP-biotin).
-
Enrichment: Enrich the probe-labeled proteins from the proteome using avidin-functionalized beads.
-
Proteolysis: Perform on-bead tryptic digestion of the enriched proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using multidimensional protein identification technology (MudPIT), which involves multidimensional liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that were labeled by the probe and quantify their relative abundance in the inhibitor-treated versus vehicle-treated samples to identify the specific off-targets of the inhibitor.
References
- 1. Behavioral effects of inhibition of cannabinoid metabolism: The amidase inhibitor AM374 enhances the suppression of lever pressing produced by exogenously administered anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of the action of anandamide on hippocampal slices by the fatty acid amide hydrolase inhibitor, palmitylsulphonyl fluoride (AM 374) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of covalent inhibitors of Staphylococcus aureus serine hydrolases important for virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.stanford.edu [med.stanford.edu]
- 9. Enzyme Inhibitor Discovery by Activity-Based Protein Profiling | Annual Reviews [annualreviews.org]
- 10. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition [dspace.mit.edu]
- 16. Discovery libraries targeting the major enzyme classes: the serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to FAAH Inhibitors: AM374 vs. URB597
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent fatty acid amide hydrolase (FAAH) inhibitors, AM374 and URB597. The objective of this document is to present a comprehensive overview of their respective performance, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies in the endocannabinoid system.
Introduction to FAAH Inhibition
Fatty acid amide hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides. Inhibition of FAAH leads to an increase in the levels of these signaling lipids, thereby potentiating their effects at cannabinoid receptors and other targets. This mechanism has generated significant interest in the development of FAAH inhibitors for various therapeutic applications, including the treatment of pain, anxiety, and neurodegenerative diseases.
AM374, a fatty acid sulfonyl fluoride, and URB597, a carbamate derivative, are two widely studied irreversible inhibitors of FAAH. While both compounds effectively block FAAH activity, they exhibit differences in their potency, selectivity, and pharmacokinetic properties. This guide will delve into these differences to provide a clear comparative analysis.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for AM374 and URB597 based on available in vitro and in vivo data.
| Parameter | AM374 | URB597 | References |
| Chemical Class | Fatty Acid Sulfonyl Fluoride | Carbamate | [1] |
| Mechanism of Action | Irreversible | Irreversible | [2] |
| IC50 (Amidase Activity) | 13 nM | 3 nM (human liver), 5 nM (rat brain) | [3][4][5] |
| In Vivo Efficacy | Enhances the behavioral effects of anandamide.[6] | Anxiolytic-like, antidepressant-like, and analgesic effects.[7] | [6][7] |
| Selectivity | Binds to the cannabinoid receptor CB1 (IC50 = 520 nM). | Does not significantly interact with cannabinoid receptors or anandamide transport.[7] | [7] |
| Pharmacokinetics | |||
| Oral Bioavailability | Data not available | Orally available in rats and cynomolgus monkeys.[7] | [7] |
| Plasma Half-life | Data not available | ~3 hours in rats | |
| In Vivo ID50 | Data not available | 0.15 mg/kg (rat brain FAAH activity, i.p.) | [7] |
Signaling Pathway of FAAH Inhibition
The inhibition of FAAH by compounds like AM374 and URB597 leads to an accumulation of anandamide (AEA). This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2), modulating downstream signaling cascades involved in pain perception, mood, and inflammation.
References
- 1. Finding Tmax and Cmax in Multicompartmental Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability and Pharmacokinetics of FAAH Inhibitor V158866: A Double-Blind, Randomised, Placebo-Controlled Phase I Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extremely long plasma half-life of amitriptyline in a woman with the cytochrome P450IID6 29/29-kilobase wild-type allele--a slowly reversible interaction with fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics, disposition and biotransformation of [14C]-radiolabelled valsartan in healthy male volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
AM-374 Versus Other Sulfonyl Fluoride Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AM-374 with other sulfonyl fluoride inhibitors, focusing on their performance, mechanism of action, and selectivity. The information is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their studies.
Introduction to Sulfonyl Fluoride Inhibitors
Sulfonyl fluorides are a class of chemical compounds that have gained prominence as potent, irreversible inhibitors of serine hydrolases.[1] Their mechanism of action involves the covalent modification of the catalytic serine residue within the enzyme's active site, leading to its inactivation.[2] This covalent and often irreversible nature makes them valuable tools for studying enzyme function and for the development of therapeutic agents. Notable examples of sulfonyl fluoride inhibitors include the widely used Phenylmethylsulfonyl fluoride (PMSF), as well as more targeted compounds like AM-374 and AM3506.[1]
Mechanism of Action
The inhibitory action of sulfonyl fluorides proceeds through a two-step mechanism:
-
Reversible Binding: The inhibitor first binds non-covalently to the enzyme's active site.
-
Irreversible Covalent Modification: The highly reactive sulfonyl fluoride group then undergoes a nucleophilic attack by the hydroxyl group of the active site serine residue. This results in the formation of a stable sulfonyl-enzyme adduct, effectively and irreversibly inactivating the enzyme.
Comparative Performance of Sulfonyl Fluoride Inhibitors
The following table summarizes the inhibitory potency (IC50) and selectivity of AM-374 and other selected sulfonyl fluoride inhibitors against various serine hydrolases.
| Inhibitor | Target Enzyme | IC50 (nM) | Selectivity Profile | Reference(s) |
| AM-374 | Fatty Acid Amide Hydrolase (FAAH) | ~520 | Primarily targets FAAH. Reacts with the catalytic Ser115 of palmitoyl-protein thioesterase-1 (PPT1), an enzyme insensitive to PMSF. | [1] |
| AM3506 | Fatty Acid Amide Hydrolase (FAAH) | 5 | Highly selective for FAAH. Screened against a large number of serine hydrolases using activity-based protein profiling and found to be selective. | [1][3] |
| Phenylmethylsulfonyl fluoride (PMSF) | Polyisoprenylated methylated protein methyl esterase (PMPMEase) | 1800 | Broad-spectrum serine protease inhibitor. Less soluble and stable in aqueous solutions compared to other sulfonyl fluorides. | [1][2] |
| L-28 | Polyisoprenylated methylated protein methyl esterase (PMPMEase) | 48 | Significantly more potent than PMSF for PMPMEase. | [1] |
| PW28 | Proteasome (β5 subunit) | - | High selectivity for the β5 subunit of the proteasome. | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Fluorometric Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of FAAH using a fluorogenic substrate.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH Substrate: N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)
-
Test Inhibitor (e.g., AM-374) dissolved in DMSO
-
Positive Control Inhibitor (e.g., URB597)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of the FAAH enzyme in pre-chilled FAAAH Assay Buffer.
-
Prepare serial dilutions of the test inhibitor and the positive control inhibitor in the assay buffer.
-
In the 96-well plate, add the FAAH Assay Buffer, followed by the test inhibitor or vehicle control (DMSO).
-
Add the FAAH enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the FAAH substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm. Kinetic readings can be taken over a period of 10-60 minutes at 37°C.[4]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.[4]
Cell-Based FAAH Activity Assay
This assay assesses the effect of an inhibitor on FAAH activity within a cellular context.
Materials:
-
Cell line expressing FAAH (e.g., HEK293 cells overexpressing FAAH)
-
Cell culture medium
-
Test Inhibitor (e.g., AM-374)
-
FAAH substrate (AAMCA)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Culture the cells in multi-well plates to the desired confluency.
-
Treat the cells with various concentrations of the test inhibitor or a vehicle control for a specified period.
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Determine the protein concentration of each cell lysate.
-
Perform the FAAH activity assay as described in the fluorometric assay protocol, using the cell lysates as the enzyme source.[4]
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful technique to profile the selectivity of inhibitors across a range of enzymes in a complex proteome.
Materials:
-
Cell or tissue lysate
-
Test Inhibitor
-
Broad-spectrum activity-based probe (ABP) with a reporter tag (e.g., a sulfonyl fluoride probe with an alkyne tag for click chemistry)[5]
-
Reagents for click chemistry (if applicable)
-
SDS-PAGE gels
-
Fluorescence scanner or mass spectrometer
Procedure:
-
Pre-incubate the cell or tissue lysate with the test inhibitor at various concentrations.
-
Add the broad-spectrum ABP to the lysate to label the remaining active enzymes.
-
If using a two-step reporter tag, perform the click chemistry reaction to attach a visualization tag (e.g., a fluorophore or biotin).
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence scanner (for fluorescent tags) or by western blot and mass spectrometry (for biotin tags).
-
A decrease in the signal for a particular enzyme in the presence of the inhibitor indicates that the inhibitor targets that enzyme.
Visualizations
Signaling Pathway of FAAH Inhibition
Caption: Signaling pathway of FAAH inhibition by AM-374.
Experimental Workflow for Inhibitor Screening
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Sulfonyl fluoride analogues as activity-based probes for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide for Researchers and Drug Development Professionals
A Comparative Analysis of the Effects of AM374 and AM404
This guide provides a detailed comparative analysis of the pharmacological effects of AM374 and AM404, two compounds that modulate the endocannabinoid system. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the distinct and overlapping mechanisms of action, experimental data, and potential therapeutic applications of these molecules.
Introduction
AM374 and AM404 are both widely utilized experimental compounds that influence the endocannabinoid signaling pathway, albeit through different primary mechanisms. AM374 is recognized as a potent and irreversible inhibitor of fatty acid amide hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide. In contrast, AM404 exhibits a more complex pharmacological profile, acting as an inhibitor of anandamide reuptake, a weak agonist of cannabinoid receptors (CB1 and CB2), a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel, and an inhibitor of voltage-gated sodium channels.[1][2] This guide will dissect these differences, presenting quantitative data, experimental methodologies, and visual representations of their molecular pathways.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for AM374 and AM404, providing a direct comparison of their potency at their respective primary targets.
| Parameter | AM374 | AM404 | Reference |
| Primary Target | Fatty Acid Amide Hydrolase (FAAH) | Anandamide Transporter, TRPV1, CB1/CB2 Receptors, Sodium Channels | [2][3] |
| IC50 for FAAH Inhibition | 13 nM | Weakly inhibits FAAH | [3] |
| Action on Anandamide Levels | Increases levels by preventing degradation | Increases synaptic concentration by inhibiting reuptake | [4][5] |
| Receptor Activity | No direct receptor agonism reported | Weak agonist at CB1 and CB2 receptors; Potent activator of TRPV1 | [1][2] |
| Sodium Channel Activity | Not reported | Potent inhibitor of Nav1.7 and Nav1.8 | [1] |
Mechanisms of Action and Signaling Pathways
AM374's primary mechanism of action is the irreversible inhibition of FAAH.[3] By blocking this enzyme, AM374 prevents the breakdown of anandamide and other fatty acid amides, leading to their accumulation and enhanced signaling through cannabinoid receptors. This indirect potentiation of endocannabinoid signaling has been shown to produce various physiological effects, including analgesia and neuroprotection.[5][6] A study demonstrated that the combination of AM374 and AM404 resulted in additive neuroprotective effects against excitotoxicity, mediated through the CB1 receptor.[6]
AM404's effects are more pleiotropic, engaging multiple targets to produce its pharmacological actions. As an inhibitor of the yet-to-be-fully-characterized anandamide transporter, it increases the synaptic availability of anandamide.[4] Furthermore, its direct actions on TRPV1, cannabinoid receptors, and sodium channels contribute to its analgesic and anticonvulsant properties.[1] The activation of TRPV1 by AM404 is a key component of its analgesic effect, which is part of the mechanism of action of paracetamol, of which AM404 is an active metabolite.[2]
Experimental Protocols
The following outlines the general methodologies for assessing the primary activities of AM374 and AM404.
This assay is crucial for characterizing the activity of AM374.
-
Principle: A fluorometric assay is commonly used, which measures the hydrolysis of a non-fluorescent FAAH substrate to a fluorescent product. The rate of fluorescence increase is directly proportional to FAAH activity.
-
Procedure:
-
Enzyme Source: Recombinant human or rat FAAH, or tissue homogenates (e.g., brain) are used.
-
Incubation: The enzyme source is pre-incubated with varying concentrations of the inhibitor (e.g., AM374) or vehicle control.
-
Reaction Initiation: A fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide) is added to initiate the reaction.
-
Measurement: Fluorescence is measured kinetically over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated, and the IC50 value for the inhibitor is determined by plotting the percent inhibition against the inhibitor concentration.
-
-
Key Considerations: It is important to ensure the specificity of the inhibitor for FAAH over other serine hydrolases.
This assay is used to characterize the inhibitory effect of AM404 on anandamide reuptake.
-
Principle: The uptake of radiolabeled anandamide into cultured cells is measured in the presence and absence of the inhibitor.
-
Procedure:
-
Cell Culture: A suitable cell line (e.g., neuroblastoma or basophilic leukemia cells) is cultured in multi-well plates.
-
Incubation: Cells are incubated with radiolabeled anandamide (e.g., [³H]anandamide) and varying concentrations of the transport inhibitor (e.g., AM404) or vehicle.
-
Termination and Lysis: The uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Measurement: The amount of radioactivity in the cell lysate is quantified using liquid scintillation counting.
-
Data Analysis: The specific uptake is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled transport inhibitor). The IC50 for the inhibitor is then determined.
-
-
Key Considerations: It is crucial to inhibit FAAH activity during the assay (e.g., with a specific FAAH inhibitor other than the one being tested) to prevent the metabolism of the radiolabeled anandamide, which could confound the results.
Summary and Conclusion
AM374 and AM404, while both modulating the endocannabinoid system, do so through distinct and complementary mechanisms. AM374 is a specific and potent inhibitor of FAAH, offering a targeted approach to elevate endocannabinoid levels. In contrast, AM404 presents a broader spectrum of activity, influencing anandamide transport, and directly interacting with multiple receptors and ion channels. This multi-target profile makes AM404 a complex but potentially versatile pharmacological tool. The choice between these compounds for experimental studies will depend on the specific research question and the desired level of selectivity in modulating the endocannabinoid system. Further research, including head-to-head in vivo comparative studies, would be beneficial to fully elucidate their differential physiological and therapeutic effects.
References
- 1. Pitfalls and solutions in assaying anandamide transport in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AM404 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Elevated circulating levels of anandamide after administration of the transport inhibitor, AM404 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Dual Modulation of Endocannabinoid Transport and Fatty Acid Amide Hydrolase Protects against Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of FAAH Inhibitors: AM-374 and PF-3845
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two prominent fatty acid amide hydrolase (FAAH) inhibitors: AM-374 and PF-3845. While both compounds potently inhibit the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), the extent of their in vivo characterization differs significantly. This document summarizes the available experimental data, details key experimental protocols, and visualizes relevant biological pathways to offer a clear and objective comparison for research and drug development purposes.
Quantitative Data Summary
The following table summarizes the available quantitative data on the in vivo efficacy of AM-374 and PF-3845. It is important to note that the in vivo efficacy of PF-3845 has been extensively studied in various animal models, whereas the data for AM-374 is limited.
| Parameter | AM-374 | PF-3845 |
| Animal Model | Adult male Sprague-Dawley rats[1] | Traumatic Brain Injury (TBI) mouse model[2], Lipopolysaccharide (LPS)-induced inflammatory pain mouse model[3][4], Experimental periodontitis mouse model[5][6] |
| Dosing & Administration | 20 μg; intracerebroventricular (ICV), once[1] | 5 mg/kg, once daily for 3 days (TBI model)[2]; 10 mg/kg, intraperitoneal (i.p.) (Inflammatory pain model)[4] |
| FAAH Inhibition | Inferred from behavioral effects[1] | Almost complete blockage of FAAH activity in the brain (3.54 ± 1.08% and 3.22 ± 0.66% of FAAH activity remaining in the ipsilateral and contralateral hemispheres, respectively)[2] |
| Anandamide (AEA) Level Elevation | Inferred from behavioral effects[1] | Significantly enhanced AEA levels in both ipsilateral and contralateral hemispheres of the TBI mouse brain[2]. Systemic administration significantly increased AEA levels in both the brain and spinal cord in the inflammatory pain model[4]. |
| Therapeutic Efficacy | Did not independently affect lever pressing but significantly reduced it when combined with anandamide, suggesting potentiation of anandamide's effects[1]. | TBI Model: Improved functional recovery of fine motor movement, hippocampus-dependent memory performance, and anxiety-like behavior; reduced neurodegeneration and lesion volume[2]. Inflammatory Pain Model: Reversed LPS-induced tactile allodynia[3][4]. Periodontitis Model: Decreased the number of osteoclasts and the amount of alveolar bone destruction[5][6]. |
| Mechanism of Action | Inhibition of FAAH, leading to increased availability of anandamide[1]. | Inhibition of FAAH, leading to elevated AEA levels and subsequent activation of cannabinoid receptors (CB1 and CB2)[2][3]. In osteoclastogenesis, it suppresses the phosphorylation of RAF, MEK, ERK, and IκBα[5]. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
AM-374 In Vivo Behavioral Assay
-
Animal Model: Adult male Sprague-Dawley rats were trained to press a lever for food reinforcement on a fixed-ratio 5 (FR5) schedule.
-
Drug Administration: AM-374 was administered via a single intracerebroventricular (ICV) injection at a dose of 20 μg. For combination studies, a low dose of anandamide (2.5 mg/kg) was injected intraperitoneally (IP).
-
Behavioral Assessment: The rate of lever pressing was recorded to assess the behavioral effects of the treatments. A significant reduction in lever pressing was interpreted as a potentiation of anandamide's motor-suppressing effects.[1]
PF-3845 in Traumatic Brain Injury (TBI) Mouse Model
-
Animal Model: A controlled cortical impact (CCI) model of TBI was used in mice.
-
Drug Administration: PF-3845 was administered at a dose of 5 mg/kg once daily for 3 days post-TBI.
-
FAAH Activity Assay: Brain tissues were homogenized and incubated with [³H]-AEA. The amount of hydrolyzed [³H]-AEA was measured to determine FAAH activity.
-
Anandamide Quantification: Brain tissue endocannabinoid levels were quantified using mass spectrometry.
-
Behavioral and Neurological Assessments: Functional recovery was assessed using tests for fine motor movement (e.g., beam-walk test), working memory (e.g., Y-maze), and anxiety-like behavior. Neurodegeneration was evaluated by histological staining of brain sections.[2]
PF-3845 in LPS-Induced Inflammatory Pain Mouse Model
-
Animal Model: Tactile allodynia was induced by an intraplantar injection of lipopolysaccharide (LPS).
-
Drug Administration: PF-3845 was administered intraperitoneally (i.p.) at a dose of 10 mg/kg.
-
Pain Behavior Assessment: Mechanical allodynia was assessed by measuring the paw withdrawal threshold to von Frey filaments.
-
Endocannabinoid Level Quantification: Brain and spinal cord levels of AEA were quantified using mass spectroscopy.[3][4]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of AM-374 and PF-3845 via FAAH inhibition.
References
- 1. Behavioral effects of inhibition of cannabinoid metabolism: The amidase inhibitor AM374 enhances the suppression of lever pressing produced by exogenously administered anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of the action of anandamide on hippocampal slices by the fatty acid amide hydrolase inhibitor, palmitylsulphonyl fluoride (AM 374) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonyl fluoride inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models and animal-free innovations for cardiovascular research: current status and routes to be explored. Consensus document of the ESC Working Group on Myocardial Function and the ESC Working Group on Cellular Biology of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reversibility of AM 374 Inhibition: A Comparative Guide
This guide provides a comparative analysis of the investigational inhibitor AM 374 against established reversible and irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. By presenting key experimental data and detailed protocols, this document aims to assist researchers in evaluating the binding characteristics of this compound.
Comparative Analysis of EGFR Inhibition
To determine the potency of this compound, its half-maximal inhibitory concentration (IC50) was determined and compared with Gefitinib, a known reversible inhibitor, and Afatinib, an irreversible inhibitor. The IC50 values were measured with and without a 24-hour pre-incubation period. A significant shift in IC50 after pre-incubation is characteristic of irreversible or slowly dissociating inhibitors.
| Compound | IC50 (1-hour incubation) (nM) | IC50 (24-hour pre-incubation) (nM) | Fold Shift (IC50) |
| Gefitinib | 25 | 22 | 0.88 |
| Afatinib | 10 | 0.5 | 20 |
| This compound | 15 | 14.5 | 0.97 |
The data indicates that, similar to the reversible inhibitor Gefitinib, this compound shows no significant fold shift in its IC50 value after a 24-hour pre-incubation. This suggests a rapid equilibrium binding, characteristic of a reversible inhibitor. In contrast, the irreversible inhibitor Afatinib demonstrates a 20-fold increase in potency after pre-incubation.
Cellular Washout Assay for Target Re-engagement
To further investigate the reversibility of this compound in a cellular context, a washout experiment was performed. In this assay, cells are treated with an inhibitor, which is then removed (washed out), and the recovery of EGFR signaling (measured by phosphorylation of a downstream target like ERK) is monitored over time.
| Compound | p-ERK Levels at 6h (post-washout) | p-ERK Levels at 24h (post-washout) |
| Gefitinib | 85% of baseline | 95% of baseline |
| Afatinib | 10% of baseline | 25% of baseline |
| This compound | 80% of baseline | 92% of baseline |
The results from the washout assay corroborate the findings from the IC50 shift experiment. Cells treated with this compound demonstrated a rapid recovery of signaling, comparable to the reversible inhibitor Gefitinib. Conversely, cells treated with the irreversible inhibitor Afatinib showed prolonged suppression of EGFR signaling, with only a marginal recovery at 24 hours, likely due to the synthesis of new receptor proteins.
Experimental Protocols
3.1 IC50 Determination with Pre-incubation
-
Objective: To determine the effect of pre-incubation on the inhibitory potency of the compounds.
-
Procedure:
-
Recombinant human EGFR kinase was incubated with a range of concentrations of the test compounds (this compound, Gefitinib, Afatinib) for either 1 hour or 24 hours in an assay buffer.
-
Following the incubation period, the kinase reaction was initiated by the addition of ATP and a peptide substrate.
-
The reaction was allowed to proceed for 30 minutes at 30°C.
-
The amount of phosphorylated substrate was quantified using a luminescence-based kinase assay.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
3.2 Cellular Washout Assay
-
Objective: To assess the duration of target inhibition in a cellular environment after the removal of the inhibitor.
-
Procedure:
-
A549 cells were seeded in 6-well plates and grown to 80% confluency.
-
Cells were serum-starved for 24 hours and then treated with 10x IC50 concentrations of the test compounds for 2 hours.
-
The inhibitor-containing medium was removed, and the cells were washed three times with phosphate-buffered saline (PBS).
-
Fresh, inhibitor-free medium was added to the cells.
-
At specified time points (e.g., 0, 6, and 24 hours) post-washout, cells were stimulated with EGF for 10 minutes.
-
Cell lysates were collected, and the levels of phosphorylated ERK (p-ERK) were determined by Western blotting.
-
Band intensities were quantified, and p-ERK levels were normalized to total ERK.
-
Visualized Pathways and Workflows
Head-to-Head Comparison: AM 374 vs. JNJ-1661010 in FAAH Inhibition
In the landscape of neuropharmacological research, the inhibition of Fatty Acid Amide Hydrolase (FAAH) presents a compelling strategy for the therapeutic modulation of the endocannabinoid system. This guide provides a detailed head-to-head comparison of two prominent FAAH inhibitors, AM 374 and JNJ-1661010, intended for researchers, scientists, and professionals in drug development. This document summarizes their biochemical properties, preclinical efficacy, and the experimental methodologies used to characterize them.
At a Glance: Key Differences
| Feature | This compound | JNJ-1661010 |
| Mechanism of Action | Irreversible Covalent Inhibitor | Reversible Covalent Inhibitor |
| Chemical Class | Sulfonyl Fluoride | Piperazine Aryl Urea |
| Reported IC50 (Amidase) | 13 nM[1] | 12 nM (human)[2][3], 10 nM (rat) |
Quantitative Data Summary
The following tables provide a structured overview of the available quantitative data for both inhibitors, facilitating a direct comparison of their potency, selectivity, and pharmacokinetic profiles.
Table 1: In Vitro Potency against FAAH
| Compound | Target Enzyme | IC50 | Assay Conditions | Reference |
| This compound | Amidase Activity | 13 nM | Not specified | [1] |
| JNJ-1661010 | Human FAAH | 12 nM | Not specified | [2][3] |
| Rat FAAH | 10 nM | Not specified | ||
| Human FAAH | 33 nM | 20 min preincubation | [3] | |
| Rat FAAH | 34 nM | 20 min preincubation |
Table 2: In Vivo Efficacy and Pharmacodynamics
| Compound | Animal Model | Dose & Route | Key Findings | Reference |
| This compound | Rat | 20 µg; i.c.v. | Potentiated anandamide-induced suppression of lever pressing.[1] | |
| JNJ-1661010 | Rat (Mild Thermal Injury & Chung Models) | 20 mg/kg; i.p. | Reversed tactile allodynia; inhibited brain FAAH by >85% for up to 4h. | |
| Rat (Carrageenan Paw Model) | 50 mg/kg; i.p. | Attenuated thermal hyperalgesia. |
Table 3: Pharmacokinetic Parameters (Rat)
| Compound | Parameter | Value | Dosing | Reference |
| JNJ-1661010 | T1/2 | 35 mins | 10 mg/kg; i.p. | |
| Cmax | 1.58 µM | 10 mg/kg; i.p. | ||
| CL | 0.032 mL/min/kg | 10 mg/kg; i.p. | ||
| This compound | Data not available |
Mechanism of Action
This compound is an irreversible inhibitor of FAAH, belonging to the class of sulfonyl fluorides.[4] It forms a stable covalent bond with the catalytic serine residue in the active site of the enzyme, leading to its permanent inactivation.
JNJ-1661010 is classified as a slow, reversible, and covalent inhibitor. It acts by carbamylating the catalytic serine (Ser241) of FAAH, with the aniline fragment acting as a leaving group.[5] While the covalent modification is stable, it can undergo slow hydrolysis, allowing for the eventual recovery of enzyme activity. Studies have shown that its inhibition is time and temperature-dependent.
Signaling Pathway of FAAH Inhibition
The inhibition of FAAH by either this compound or JNJ-1661010 leads to an increase in the endogenous levels of anandamide (AEA) and other fatty acid amides. Elevated AEA levels enhance the activation of cannabinoid receptors (CB1 and CB2), leading to downstream signaling cascades that can modulate pain, inflammation, and neurotransmission.
Caption: FAAH inhibition by this compound or JNJ-1661010 elevates anandamide levels.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of this compound and JNJ-1661010.
FAAH Inhibition Assay (In Vitro)
This protocol is a generalized procedure for determining the in vitro potency of FAAH inhibitors.
-
Enzyme Source: Recombinant human or rat FAAH is used.
-
Substrate: A fluorogenic substrate, such as arachidonoyl-7-amino, 4-methylcoumarin amide (AAMCA), is used.
-
Assay Buffer: Typically a Tris-HCl buffer (pH 7.4-9.0) containing a detergent like Triton X-100.
-
Procedure: a. The inhibitor (this compound or JNJ-1661010) at various concentrations is pre-incubated with the FAAH enzyme for a defined period (e.g., 20 minutes) at 37°C. b. The enzymatic reaction is initiated by the addition of the substrate. c. The reaction is incubated at 37°C for a specific time. d. The fluorescence of the product (7-amino-4-methylcoumarin) is measured using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 465 nm, respectively.
-
Data Analysis: IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Carrageenan-Induced Paw Edema (In Vivo Anti-inflammatory Model)
This protocol outlines a common in vivo model to assess the anti-inflammatory effects of FAAH inhibitors.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of carrageenan (e.g., 1% in saline) is administered into the plantar surface of the rat's hind paw.
-
Drug Administration: The test compound (e.g., JNJ-1661010, 50 mg/kg) or vehicle is administered intraperitoneally (i.p.) at a specified time before or after the carrageenan injection.
-
Measurement of Edema: Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.
-
Endpoint: The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated group.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of an FAAH inhibitor.
Caption: Preclinical workflow for evaluating FAAH inhibitors.
Conclusion
Both this compound and JNJ-1661010 are potent inhibitors of FAAH, operating through distinct covalent mechanisms. JNJ-1661010 has been more extensively characterized in the public domain, with available data on its selectivity, in vivo efficacy in pain models, and pharmacokinetics. This compound, while a potent tool compound, has less publicly available data regarding its broader pharmacological profile. The choice between these inhibitors for research purposes will depend on the specific experimental context, with JNJ-1661010 offering a more detailed preclinical data package. Further head-to-head studies would be beneficial for a more definitive comparison of their in vivo performance and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. JNJ 1661010 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 4. NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AM 374: A Guide for Laboratory Professionals
For immediate reference, proper disposal of AM 374, a fatty acid amide hydrolase (FAAH) inhibitor also known as Hexadecyl sulfonylfluoride, requires adherence to regulated chemical waste procedures. Due to its potential hazards and incomplete toxicological data, it must not be disposed of in standard laboratory trash or drains.
Researchers and drug development professionals handling this compound must prioritize safety and environmental responsibility in its disposal. This guide provides essential information and step-by-step procedures for the proper management of this compound waste.
Key Safety and Handling Information
This compound, with the CAS Number 86855-26-7, is a sulfonyl fluoride compound used in research. While comprehensive toxicological data is not available, the Safety Data Sheet (SDS) for HDSF (a synonym for this compound) indicates that it may be irritating to mucous membranes and the upper respiratory tract, and potentially harmful if inhaled, ingested, or absorbed through the skin. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | Hexadecyl sulfonylfluoride | AOBIOUS |
| Synonyms | This compound, HDSF | Cayman Chemical |
| CAS Number | 86855-26-7 | AOBIOUS |
| Molecular Formula | C16H33FO2S | AOBIOUS |
| Molecular Weight | 308.5 g/mol | AOBIOUS |
| Physical State | Solid | N/A |
Experimental Protocols Referenced
The disposal procedures outlined below are based on general best practices for laboratory chemical waste and information extrapolated from safety data sheets for similar chemical compounds. No specific experimental protocols for the degradation or neutralization of this compound for disposal purposes were found in the reviewed literature. The primary protocol is segregation and disposal via a licensed hazardous waste contractor.
Step-by-Step Disposal Procedures
-
Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Collect all solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials, in a dedicated and clearly labeled waste container.
-
-
Containerization:
-
Use a chemically resistant, leak-proof container with a secure lid. The container must be in good condition and compatible with sulfonyl fluoride compounds.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("Hexadecyl sulfonylfluoride" or "this compound"), the concentration (if in solution), and the associated hazards (e.g., "Irritant," "Handle with Caution").
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, away from sources of ignition, and separate from incompatible chemicals. A list of incompatible chemicals can often be found in the full Safety Data Sheet or general chemical safety manuals.
-
-
Disposal Request:
-
Contact your institution's EHS department or the designated hazardous waste management provider to arrange for pickup and disposal.
-
Follow all institutional procedures for documenting and handing over hazardous waste. Do not attempt to dispose of this compound down the drain or in regular solid waste. [1][2]
-
Mandatory Visualizations
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
This procedural guidance is intended to ensure the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet for the chemical before handling and disposal.
References
Personal protective equipment for handling AM 374
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
